Mgl-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIROGBLGLPXQI-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mgl-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanism of action of Mgl-IN-1, a potent and selective inhibitor of Monoacylglycerol Lipase (MGL). The information presented is collated from publicly available scientific literature and commercial product descriptions, intended to support research and drug development efforts in fields such as oncology, neuroscience, and inflammation.
Core Mechanism of Action
This compound is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MGL).[1] MGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2, and its hydrolysis by MGL terminates its signaling activity.[2]
The primary mechanism of action of this compound is to bind to the active site of MGL, preventing the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in tissues, which in turn enhances the activation of cannabinoid receptors and modulates downstream signaling pathways. This enhanced endocannabinoid signaling is thought to be responsible for the observed analgesic, anti-inflammatory, and anti-proliferative effects of MGL inhibition.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, primarily sourced from the characterization of the compound as described in Granchi C, et al. J Med Chem. 2019.[1]
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Description |
| IC50 (MGL) | 80 nM | Half-maximal inhibitory concentration against Monoacylglycerol Lipase. |
| Ki | 39 nM | Inhibitor constant, indicating competitive binding with the substrate 4-nitrophenylacetate. |
| Cellular IC50 | 193 nM | Half-maximal inhibitory concentration for the hydrolysis of [3H]2-oleoyl glycerol (2-OG) in U937 cells. |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration |
| FAAH | No significant inhibition | 10 µM |
| ABHD6 | No significant inhibition | 10 µM |
| ABHD12 | No significant inhibition | 10 µM |
| CB1 Receptor | No significant inhibition | 10 µM |
| CB2 Receptor | No significant inhibition | 10 µM |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| MDA-MB-231 | Human Breast Cancer | 7.9 µM |
| HCT116 | Human Colorectal Cancer | 21 µM |
| CAOV3 | Human Ovarian Cancer | 25 µM |
| OVCAR3 | Human Ovarian Cancer | 57 µM |
| SKOV3 | Human Ovarian Cancer | 15 µM |
| MRC5 | Normal Human Lung Fibroblasts | >100 µM |
Signaling Pathway of MGL Inhibition by this compound
The inhibition of MGL by this compound directly impacts the endocannabinoid signaling pathway by increasing the levels of 2-AG. This leads to enhanced activation of cannabinoid receptors and modulation of downstream cellular processes.
Caption: Signaling pathway of this compound action.
Experimental Protocols
While the precise, detailed experimental protocols for the characterization of this compound are proprietary to the original researchers, this section outlines the general methodologies for key experiments based on standard practices in the field.
MGL Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of this compound against MGL.
-
Reagents and Materials:
-
Recombinant human MGL enzyme.
-
Fluorogenic MGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound solutions or vehicle (DMSO) to the wells of the microplate.
-
Add the MGL enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence over time using a plate reader (e.g., kinetic read for 30 minutes at 37°C).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of MGL inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Assays (FAAH, ABHD6, ABHD12)
To determine the selectivity of this compound, similar enzymatic assays are performed using the respective enzymes (FAAH, ABHD6, ABHD12) and their specific substrates. The protocol is analogous to the MGL inhibition assay, with the substitution of the enzyme and substrate.
Cellular MGL Activity Assay
This assay measures the ability of this compound to inhibit MGL within a cellular context.
-
Reagents and Materials:
-
A suitable cell line expressing MGL (e.g., U937 human monocytic cells).
-
Radiolabeled substrate (e.g., [3H]2-oleoyl glycerol).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle for a specific duration (e.g., 30 minutes).
-
Add the radiolabeled substrate to the cells and incubate for a defined period to allow for hydrolysis.
-
Stop the reaction and extract the lipids from the cells.
-
Separate the unhydrolyzed substrate from the radiolabeled product (e.g., [3H]oleic acid) using thin-layer chromatography (TLC) or another chromatographic method.
-
Quantify the amount of radiolabeled product by liquid scintillation counting.
-
Calculate the percentage of MGL inhibition at each this compound concentration and determine the cellular IC50 value.
-
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel MGL inhibitor like this compound.
Caption: Preclinical characterization workflow for this compound.
References
Mgl-IN-1: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MGL activity, this compound elevates the levels of 2-AG while simultaneously reducing the production of arachidonic acid and its pro-inflammatory downstream metabolites. This dual mechanism of action has demonstrated therapeutic potential in preclinical models of neuroinflammation and chronic pain, positioning this compound as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. This guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.
Core Function and Mechanism of Action
This compound exerts its biological effects through the irreversible inhibition of monoacylglycerol lipase. MGL is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2. The inhibition of MGL by this compound leads to two significant downstream consequences:
-
Enhancement of Endocannabinoid Signaling: By preventing the breakdown of 2-AG, this compound increases the concentration and prolongs the action of this endocannabinoid at CB1 and CB2 receptors.[1][2] The activation of these receptors is associated with a range of physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[1][3]
-
Reduction of Pro-inflammatory Mediators: The hydrolysis of 2-AG by MGL is a major source of arachidonic acid in the brain. Arachidonic acid is the precursor for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation and pain.[4] By inhibiting MGL, this compound reduces the available pool of arachidonic acid, thereby decreasing the production of these pro-inflammatory molecules.[4][5]
This dual mechanism of action is central to the therapeutic effects of this compound observed in preclinical studies.
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound. The data is primarily derived from the initial characterization of the compound, where it was identified as a highly selective inhibitor of MGL.
| Target Enzyme/Receptor | IC50 Value | Species | Notes | Reference |
| Monoacylglycerol Lipase (MGL) | Not explicitly stated in available abstracts | Human, Rat, Mouse | Irreversible inhibitor. | [6] |
| Fatty Acid Amide Hydrolase (FAAH) | > 10 µM | Human, Rat, Mouse | Demonstrates high selectivity over FAAH. | [4] |
| α/β-Hydrolase Domain-containing 6 (ABHD6) | > 10 µM | Human, Rat, Mouse | Demonstrates high selectivity over ABHD6. | [4][7] |
| α/β-Hydrolase Domain-containing 12 (ABHD12) | > 10 µM | Human, Rat, Mouse | Demonstrates high selectivity over ABHD12. | [4][7] |
| Cannabinoid Receptor 1 (CB1) | > 10 µM | Human | No direct binding to the CB1 receptor. | [6] |
| Cannabinoid Receptor 2 (CB2) | > 10 µM | Human | No direct binding to the CB2 receptor. | [6] |
Signaling Pathway
The signaling pathway modulated by this compound is depicted below. Inhibition of MGL is the central event, leading to a cascade of downstream effects that ultimately result in the therapeutic outcomes.
Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound. By irreversibly inhibiting MGL, it prevents the degradation of 2-AG, leading to increased activation of cannabinoid receptors and subsequent therapeutic effects. Concurrently, the reduction in arachidonic acid levels diminishes the production of pro-inflammatory prostaglandins.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.
In Vitro MGL Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against MGL.
Objective: To quantify the potency of this compound in inhibiting MGL activity.
Materials:
-
Recombinant human MGL enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Substrate: 4-nitrophenyl acetate (4-NPA) or a fluorescent substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the recombinant MGL enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 4-NPA) to all wells.
-
Immediately measure the absorbance (at 405 nm for 4-NPA) or fluorescence at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is a standard model for multiple sclerosis and is used to evaluate the in vivo efficacy of this compound.[8][9][10][11]
Objective: To assess the ability of this compound to ameliorate the clinical symptoms of EAE in mice.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)
-
Clinical scoring scale for EAE
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Treatment:
-
Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Administer this compound or vehicle daily via a chosen route (e.g., intraperitoneal injection) starting from a specified day post-immunization (e.g., day 3 or at the onset of symptoms).
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record the body weight of each mouse daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), euthanize the mice.
-
Collect spinal cords and brains for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and/or biochemical analysis (e.g., measurement of 2-AG and arachidonic acid levels).
-
-
Data Analysis:
-
Compare the mean clinical scores, maximum disease severity, and day of onset between the treatment and vehicle groups using appropriate statistical tests.
-
Analyze histological and biochemical data to assess the extent of neuroinflammation and demyelination.
-
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MGL make it a superior tool compared to less specific inhibitors. The demonstrated efficacy of this compound in preclinical models of multiple sclerosis and pain highlights the therapeutic potential of MGL inhibition. Further research and development of compounds based on the this compound scaffold may lead to novel treatments for a variety of neurological and inflammatory disorders.
References
- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mgl-IN-1: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Mgl-IN-1, a designation that refers to at least two distinct small molecule inhibitors of monoacylglycerol lipase (MAGL). This enzyme is a critical component of the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1] This document will delineate the characteristics, synthesis, and biological evaluation of both an irreversible and a reversible this compound, providing a comprehensive resource for researchers in the field.
The Target: Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in terminating the signaling of 2-AG, a key endocannabinoid that modulates a wide array of physiological processes. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only regulates endocannabinoid tone but also influences the downstream production of pro-inflammatory eicosanoids.[1] The dual action of MAGL makes its inhibition a compelling therapeutic approach. By elevating 2-AG levels, MAGL inhibitors can potentiate the beneficial effects of endocannabinoid signaling. Simultaneously, by reducing the availability of arachidonic acid, they can dampen inflammatory responses.
Irreversible this compound: A Potent β-Lactam-Based Inhibitor
An irreversible inhibitor, identified by the CAS number 1881244-28-5, is a potent, selective, and β-lactam-based compound.[2][3] This inhibitor has demonstrated efficacy in preclinical models of multiple sclerosis and acute inflammatory pain, highlighting its potential for therapeutic development.[2] Its high membrane permeability and ability to penetrate the brain make it a valuable tool for studying the central effects of MAGL inhibition.[2]
Quantitative Data
| Parameter | Value | Species | Assay Conditions | Reference |
| CAS Number | 1881244-28-5 | N/A | N/A | [2] |
| Molecular Formula | C₂₄H₂₈N₂O₅S | N/A | N/A | N/A |
| Molecular Weight | 456.56 g/mol | N/A | N/A | N/A |
| Description | Potent and selective irreversible MGL inhibitor | N/A | β-lactam-based | [2] |
| In Vivo Efficacy | Alleviates symptoms in a multiple sclerosis model; exhibits analgesic effects in an acute inflammatory pain model | Rodent | N/A | [2] |
Synthesis
The detailed synthesis of the irreversible this compound is described by Brindisi M, et al. in the Journal of Medicinal Chemistry (2016).[4] While the full step-by-step protocol is proprietary to the publication, the general approach for synthesizing similar β-lactam-based inhibitors often involves a multi-step sequence. A plausible synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for β-lactam based MAGL inhibitors.
Reversible this compound: A Benzoylpiperidine Derivative
A reversible and competitive inhibitor of MAGL, also referred to as "compound 23" in the literature, has been identified.[5] This compound exhibits potent anti-proliferative effects against a range of human cancer cell lines.[5] The development of reversible inhibitors is of significant interest as they may offer a more controlled modulation of MAGL activity and potentially avoid the long-term consequences of permanent enzyme inactivation.
Quantitative Data
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ (MAGL) | 80 nM | Human | N/A | [5] |
| Kᵢ | 39 nM | N/A | Competitive binding with 4-nitrophenylacetate | N/A |
| IC₅₀ (Cell Viability) | 7.9 - 57 µM | Human Cancer Cell Lines | 96 h incubation | [5] |
| Selectivity | No significant inhibition of CB1, CB2, FAAH, ABHD6, and ABHD12 at 10 µM | N/A | 90 min incubation | [5] |
Synthesis
The synthesis of this class of reversible MAGL inhibitors is detailed in a study on benzylpiperidine derivatives. The general synthetic scheme involves a multi-step process starting from commercially available materials. A representative workflow is depicted below.
Caption: Generalized synthetic workflow for benzoylpiperidine-based MAGL inhibitors.
Experimental Protocols
MAGL Activity Assays
Several methods are available to assess the enzymatic activity of MAGL and the potency of its inhibitors. The choice of assay depends on the required throughput, sensitivity, and the biological matrix being studied.
This high-throughput method utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent signal.
-
Principle: A non-fluorescent substrate is hydrolyzed by MAGL to release a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity.
-
General Protocol:
-
Prepare a reaction buffer (e.g., Tris-HCl or HEPES).
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Add the MAGL enzyme source (recombinant enzyme or cell lysate).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the IC₅₀ value by plotting the rate of reaction against the inhibitor concentration.
-
Caption: Workflow for a typical fluorometric MAGL activity assay.
This highly sensitive assay uses a radiolabeled substrate.
-
Principle: A radiolabeled substrate (e.g., [³H]-2-oleoylglycerol) is hydrolyzed by MAGL. The radiolabeled product is then separated from the unreacted substrate and quantified.
-
General Protocol:
-
Incubate the MAGL enzyme source with the test compound.
-
Add the radiolabeled substrate to start the reaction.
-
Stop the reaction after a defined time.
-
Extract the lipids and separate the product from the substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot using a scintillation counter.
-
ABPP is a powerful chemical proteomic method to assess the activity and selectivity of enzyme inhibitors in complex biological systems.
-
Principle: A fluorescently tagged or biotinylated activity-based probe that covalently reacts with the active site of serine hydrolases is used. In a competitive experiment, pre-incubation with an inhibitor like this compound will block the binding of the probe to MAGL.
-
General Protocol:
-
Treat cells or tissue lysates with the test inhibitor.
-
Add the activity-based probe.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled enzymes using in-gel fluorescence scanning or streptavidin blotting. A decrease in the signal for MAGL indicates inhibition.
-
Signaling Pathways and Logical Relationships
The inhibition of MAGL by this compound has significant downstream consequences on cellular signaling. The primary effect is the accumulation of 2-AG, which then acts on cannabinoid receptors (CB1 and CB2). This leads to various physiological effects. Concurrently, the reduction in arachidonic acid levels decreases the substrate available for cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Caption: Signaling pathway affected by this compound inhibition of MAGL.
Conclusion
The this compound inhibitors, both in their irreversible and reversible forms, represent valuable chemical tools and potential therapeutic agents for a variety of diseases. This guide has provided a comprehensive overview of their discovery, synthesis, and the experimental methodologies used for their characterization. Further research into the nuanced pharmacological effects of modulating the endocannabinoid system through MAGL inhibition will continue to be a vibrant and promising area of drug discovery.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of Mgl-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. By blocking the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endocannabinoid signaling, leading to analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and other MGL inhibitors as potential therapeutics for a range of neurological and inflammatory disorders.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's endogenous ligands, known as endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG), activate cannabinoid receptors CB1 and CB2.
Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid (AA) and glycerol. This action terminates 2-AG signaling and provides AA, a precursor for the synthesis of pro-inflammatory prostaglandins. Inhibition of MGL represents a promising therapeutic strategy to elevate 2-AG levels, thereby enhancing endocannabinoid signaling and producing beneficial effects without the psychoactive side effects associated with direct CB1 receptor agonists.
This compound has emerged as a valuable research tool and potential therapeutic lead due to its potent and selective inhibition of MGL. This guide details the pharmacological profile of this compound.
Mechanism of Action
This compound is a β-lactam-based irreversible inhibitor of MGL. Its mechanism of action involves the formation of a stable, covalent bond with the catalytic serine residue (Ser122) in the active site of the MGL enzyme. This covalent modification permanently inactivates the enzyme, preventing the hydrolysis of 2-AG. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates downstream signaling pathways involved in pain and inflammation.
Signaling Pathway
The inhibition of MGL by this compound initiates a cascade of signaling events. The diagram below illustrates the central role of MGL in the endocannabinoid pathway and the consequences of its inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a basis for comparison with other MGL inhibitors.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Conditions | Reference |
| Human MGL | 8.7 ± 1.2 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |
| Mouse MGL | 15.3 ± 2.1 | Brain homogenate, radiometric assay | Brindisi et al., 2016 |
| Rat MGL | 12.5 ± 1.8 | Brain homogenate, radiometric assay | Brindisi et al., 2016 |
| FAAH | > 10,000 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |
| ABHD6 | > 10,000 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |
| ABHD12 | > 10,000 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |
Table 2: In Vivo Pharmacokinetics in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | 10 | i.p. | 452 ± 68 | 0.5 | 2.1 ± 0.3 | N/A | Brindisi et al., 2016 |
| Rat | 10 | p.o. | 289 ± 45 | 1.0 | 3.5 ± 0.6 | 35 | Brindisi et al., 2016 |
N/A: Not Available
Table 3: In Vivo Efficacy in Disease Models
| Model | Species | Dose (mg/kg) | Route | Efficacy Endpoint | Result | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 | i.p. | Reduction in clinical score | Significant reduction in disease severity | Brindisi et al., 2016 |
| Carrageenan-induced Inflammatory Pain | Rat | 10 | p.o. | Reversal of thermal hyperalgesia | Significant and dose-dependent anti-hyperalgesic effect | Brindisi et al., 2016 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide, based on the procedures described by Brindisi et al. (2016).
In Vitro MGL Enzymatic Assay (Fluorometric)
This protocol describes the determination of the in vitro potency of this compound against recombinant human MGL.
Protocol Steps:
-
Reagent Preparation:
-
Recombinant human MGL is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
This compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
A fluorogenic substrate, such as 4-methylumbelliferyl oleate (4-MUO), is prepared in a suitable solvent.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of each this compound dilution.
-
Add 20 µL of the diluted MGL enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control (DMSO).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vivo Efficacy: Carrageenan-Induced Inflammatory Pain Model
This protocol details the evaluation of the anti-hyperalgesic effects of this compound in a rat model of inflammatory pain.
Protocol Steps:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Baseline thermal sensitivity is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
-
Induction of Inflammation: A 1% solution of λ-carrageenan in saline is injected subcutaneously into the plantar surface of the right hind paw.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the desired doses 2 hours after the carrageenan injection.
-
Post-Treatment Assessment: Thermal hyperalgesia is measured at various time points (e.g., 1, 2, 3, and 4 hours) after drug administration using the plantar test.
-
Data Analysis: The paw withdrawal latencies are recorded, and the percentage reversal of hyperalgesia is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the drug's effect compared to the vehicle group.
Conclusion
This compound is a well-characterized pharmacological tool for studying the role of MGL in the endocannabinoid system. Its high potency, selectivity, and irreversible mechanism of action make it suitable for both in vitro and in vivo investigations. The data presented in this guide demonstrate the potential of MGL inhibition as a therapeutic strategy for treating pain and inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop next-generation MGL inhibitors with improved pharmacokinetic and safety profiles for clinical applications.
Mgl-IN-1: A Comprehensive Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement and binding kinetics of Mgl-IN-1, a potent and reversible inhibitor of Monoacylglycerol Lipase (MAGL). This document details the quantitative biochemical data, experimental methodologies, and the intricate signaling pathways modulated by this compound.
Core Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Species/System | Assay Conditions | Reference |
| IC50 | 80 nM | Human MAGL | Recombinant Enzyme | [1] |
| 193 nM | Human MAGL | U937 Cells, [3H]2-oleoyl glycerol hydrolysis | [1] | |
| 2.1 µM | Mouse MAGL | Brain membrane preparations, 2-OG hydrolysis | [1] | |
| Ki | 39 nM | Human MAGL | Competitive binding with 4-nitrophenylacetate | [1] |
Table 1: In Vitro Inhibitory Potency of this compound against MAGL.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| MDA-MB-231 | Breast | 7.9 | 96 h incubation | [1] |
| HCT116 | Colorectal | 21 | 96 h incubation | [1] |
| CAOV3 | Ovarian | 25 | 96 h incubation | [1] |
| OVCAR3 | Ovarian | 57 | 96 h incubation | [1] |
| SKOV3 | Ovarian | 15 | 96 h incubation | [1] |
| MRC5 | Normal Lung Fibroblast | >100 | 96 h incubation | [1] |
Table 2: Anti-proliferative Effects of this compound on Cancer Cell Lines. [1]
| Enzyme/Receptor | Activity Inhibition at 10 µM | Assay Conditions | Reference |
| Cannabinoid Receptor 1 (CB1) | Not Significant | 90 min incubation | [1] |
| Cannabinoid Receptor 2 (CB2) | Not Significant | 90 min incubation | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Not Significant | 90 min incubation | [1] |
| α/β-Hydrolase Domain Containing 6 (ABHD6) | Not Significant | 90 min incubation | [1] |
| α/β-Hydrolase Domain Containing 12 (ABHD12) | Not Significant | 90 min incubation | [1] |
Table 3: Selectivity Profile of this compound. [1]
Signaling Pathways
This compound exerts its effects by inhibiting monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3][4] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can then potentiate the signaling of cannabinoid receptors, primarily CB1 and CB2.[2][5] Furthermore, by reducing the production of arachidonic acid, this compound can decrease the synthesis of pro-inflammatory prostaglandins.[2][6]
Figure 1: this compound inhibits MAGL, increasing 2-AG levels and reducing AA production.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays relevant to the characterization of this compound.
MAGL Inhibitory Activity Assay (IC50 Determination)
This protocol is based on the principles of fluorometric or colorimetric assays for MAGL activity.
Objective: To determine the concentration of this compound that inhibits 50% of MAGL enzymatic activity.
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MAGL substrate (e.g., 4-nitrophenylacetate for colorimetric assay, or a fluorogenic substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the human recombinant MAGL enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solvent control (DMSO in assay buffer).
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted MAGL enzyme solution. b. Add the serially diluted this compound or solvent control to the respective wells. c. Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the MAGL substrate to each well.
-
Detection: a. For a colorimetric assay using 4-nitrophenylacetate, measure the absorbance at 405-415 nm at regular intervals. b. For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Figure 2: Workflow for determining the IC50 of this compound against MAGL.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a drug to its target in a cellular environment.
Objective: To demonstrate that this compound directly engages with MAGL in intact cells.
Materials:
-
Cell line expressing MAGL (e.g., U937)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-MAGL antibody
Procedure:
-
Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specific duration.
-
Heating: a. Harvest and wash the cells with PBS. b. Resuspend the cells in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation. c. Determine the protein concentration of the soluble fraction.
-
Detection: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-MAGL antibody.
-
Data Analysis: a. Quantify the band intensities for MAGL at each temperature for both the this compound treated and vehicle-treated samples. b. Plot the relative amount of soluble MAGL as a function of temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Binding Kinetics (Theoretical Framework)
Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between an analyte (this compound) and a ligand (immobilized MAGL) by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of the association rate (kon) and the dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing MAGL, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of MAGL. Its mechanism of action, centered on the modulation of the endocannabinoid signaling pathway, presents significant therapeutic potential. The provided data and experimental outlines offer a solid foundation for further research and development of this and similar compounds. Future studies focusing on the detailed binding kinetics and cellular target engagement using techniques like SPR, ITC, and CETSA will be invaluable in further elucidating the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mgl-IN-1: A Technical Guide for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The endocannabinoid system, particularly the enzyme monoacylglycerol lipase (MAGL), has emerged as a key regulator of neuroinflammatory processes. Mgl-IN-1, a potent and selective irreversible inhibitor of MAGL, offers a powerful pharmacological tool to investigate the therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and insights into the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the complexities of neuroinflammation and to accelerate the development of novel therapeutics.
Introduction to this compound
This compound is a β-lactam-based irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key endogenous ligand for cannabinoid receptors CB1 and CB2.[2][3] This elevation of 2-AG enhances endocannabinoid signaling, which has been shown to exert potent anti-inflammatory and neuroprotective effects.[3][4] Furthermore, the inhibition of MAGL by this compound reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, thereby dually suppressing neuroinflammatory cascades.[4] this compound exhibits high membrane permeability and is brain penetrant, making it a suitable tool for both in vitro and in vivo studies of neuroinflammation.[5]
Quantitative Data
While specific quantitative data for this compound in neuroinflammation models is still emerging in publicly available literature, data from other potent MAGL inhibitors with similar mechanisms of action can provide valuable insights into its expected efficacy. The following tables summarize key quantitative parameters for MAGL inhibitors.
Table 1: In Vitro Potency of MAGL Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| MAGLi 432 | Human MAGL | 4.2 nM | Enzymatic Assay | [6] |
| MAGLi 432 | Mouse MAGL | 3.1 nM | Enzymatic Assay | [6] |
| JZL184 | Mouse Brain MAGL | 8 nM | Mouse Brain Membranes | [7] |
| MJN110 | MAGL | 9.1 nM | Enzymatic Assay | [7] |
| KML29 | Human MAGL | 5.9 nM | Enzymatic Assay | [7] |
| JW 642 | Human MAGL | 3.7 nM | Human Brain Membranes | [7] |
| Pristimerin | Rat MAGL | 93 ± 8 nM | Purified Recombinant Rat MAGL | [8] |
| Euphol | Rat MAGL | 315 ± 1 nM | Purified Recombinant Rat MAGL | [8] |
Table 2: Effects of MAGL Inhibition on Biomarkers in Neuroinflammation Models
| MAGL Inhibitor | Model | Treatment Regimen | Key Findings | Reference |
| JZL184 | LPS-induced neuroinflammation in rats | 16 mg/kg, i.p. | Attenuated LPS-induced increases in IL-1β, IL-6, TNF-α, and IL-10 expression in the frontal cortex. | [9] |
| MAGLi 432 | LPS-induced neuroinflammation in mice | 1 mg/kg for 3 consecutive days | Reduced arachidonic acid and PGE2 levels in the brain. | [6] |
| JGL-184 | APP TG mouse model of Alzheimer's Disease | Not specified | Suppressed gliosis and production of IL-6 and TNFα. | [10] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of MAGL. This leads to two key downstream consequences:
-
Enhancement of 2-AG Signaling: Increased levels of 2-AG lead to the activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors on microglia and other immune cells can suppress the production of pro-inflammatory cytokines.[2][3]
-
Reduction of Pro-inflammatory Mediators: By blocking the hydrolysis of 2-AG, this compound reduces the bioavailability of arachidonic acid, a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This, in turn, decreases the synthesis of pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs).[4]
The signaling pathways modulated by MAGL inhibition are complex and can involve both cannabinoid receptor-dependent and -independent mechanisms. A key pathway involves the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory gene expression.[10] Additionally, 2-AG has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), which can exert anti-inflammatory effects by inhibiting NF-κB activity.[1][10]
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental models of neuroinflammation. Researchers should optimize concentrations and treatment times based on their specific experimental setup.
In Vitro Microglia Activation Assay
This protocol describes the use of this compound to assess its effect on lipopolysaccharide (LPS)-induced inflammatory responses in primary microglia or microglia-like cell lines (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Griess reagent for nitric oxide, reagents for qPCR or Western blotting)
Procedure:
-
Cell Seeding: Seed microglia in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and response to stimuli. Allow cells to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for a predetermined time, depending on the endpoint being measured (e.g., 6-24 hours for cytokine production).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or for nitric oxide (NO) measurement using the Griess assay.
-
Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB).
-
In Vivo LPS-Induced Neuroinflammation Model
This protocol outlines the use of this compound in a mouse model of acute neuroinflammation induced by systemic LPS administration.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for this compound (e.g., a mixture of DMSO, Tween-80, and saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Surgical and perfusion equipment
-
Reagents for tissue processing and analysis (e.g., ELISA kits, qPCR reagents)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, i.p.). The dosage will need to be optimized, but a starting point based on other MAGL inhibitors could be in the range of 1-20 mg/kg.
-
LPS Administration: After a pre-determined time following this compound administration (e.g., 30-60 minutes), inject mice with LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation and neuroinflammation. A control group should receive saline instead of LPS.
-
Monitoring: Monitor the animals for signs of sickness behavior.
-
Tissue Collection: At a specific time point after LPS injection (e.g., 2-24 hours), euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for plasma cytokine analysis.
-
Brain Perfusion and Dissection: Perfuse the animals with cold PBS to remove blood from the brain. Dissect specific brain regions of interest (e.g., hippocampus, cortex).
-
-
Tissue Processing and Analysis:
-
Homogenization: Homogenize the brain tissue for the measurement of cytokine levels by ELISA or for the analysis of gene and protein expression.
-
Immunohistochemistry: Alternatively, fix the brain tissue for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and other markers of neuroinflammation.
-
Conclusion
This compound represents a valuable research tool for dissecting the role of the endocannabinoid system in neuroinflammation. Its potency and selectivity for MAGL allow for targeted investigations into the downstream consequences of enhanced 2-AG signaling and reduced arachidonic acid-derived pro-inflammatory mediators. The protocols and data presented in this guide provide a foundation for researchers to design and execute robust experiments aimed at understanding the therapeutic potential of MAGL inhibition in a variety of neurological disorders characterized by a neuroinflammatory component. Further research is warranted to establish a more comprehensive profile of this compound's specific quantitative effects and to fully elucidate its therapeutic promise.
References
- 1. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAGL (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinmedjournals.org [clinmedjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Mgl-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mgl-IN-1 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MGL, this compound leads to an accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism of action has generated significant interest in the therapeutic potential of MGL inhibitors for a variety of conditions, including cancer, neuroinflammatory and neurodegenerative diseases, and inflammatory pain.[2][3][4] this compound is characterized by its high membrane permeability and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies targeting the central nervous system.[1][4]
These application notes provide a comprehensive overview and a detailed protocol for the in vivo administration of this compound in murine models, drawing upon available data for this compound and other well-characterized MGL inhibitors.
Data Presentation: In Vivo Efficacy of MGL Inhibitors
| MGL Inhibitor | Animal Model | Dosing (Route) | Dosing Schedule | Key In Vivo Effects | Reference |
| JZL184 | A549 lung cancer xenograft (nude mice) | 4, 8, or 16 mg/kg (i.p.) | Every 72 hours for 28 days | Dose-dependent decrease in tumor volume. | Not explicitly cited |
| JZL184 | Carrageenan-induced inflammatory pain (mice) | 4, 16, or 40 mg/kg (i.p.) | Acute administration | Dose-dependent attenuation of paw edema and mechanical allodynia.[5] | [5] |
| JZL184 | Chronic constriction injury (neuropathic pain) (mice) | 8 mg/kg (i.p.) | Single dose | Significant reduction in mechanical and cold allodynia.[6] | [6] |
| Compound 4f | Kainic acid-induced neurodegeneration (mice) | 1 mg/kg (p.o.) | Single dose | Robust increase in brain 2-AG levels and decrease in arachidonic acid levels.[4] | [4] |
| LEI-515 | CCl4-induced acute liver injury (mice) | 10 mg/kg (p.o. or i.p.) | Not specified | Attenuated liver necrosis, oxidative stress, and inflammation.[2] | [2] |
Experimental Protocols
Representative In Vivo Administration Protocol for this compound in a Murine Xenograft Cancer Model
This protocol is a representative guideline based on established protocols for other MGL inhibitors, such as JZL184, in cancer models. Optimization of dose, administration route, and schedule is highly recommended for each specific cancer model and experimental setup.
1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Captisol® (SBE-β-CD), 20% in sterile saline, or Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge for i.p. injection)
-
Animal model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from human cancer cell line xenografts.
-
Standard animal handling and monitoring equipment.
2. Preparation of this compound Formulation (for Intraperitoneal Injection)
-
Formulation 1 (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a final concentration of 2.08 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of 20% Captisol® in sterile saline.
-
Vortex thoroughly to ensure a uniform suspension. Prepare this working solution fresh on the day of injection.
-
-
Formulation 2 (Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a final concentration of 2.08 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex thoroughly to ensure a uniform suspension. Prepare this working solution fresh on the day of injection. Note that for continuous dosing over extended periods (e.g., more than two weeks), the suitability of this formulation should be carefully considered.
-
3. Animal Dosing and Monitoring
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
Randomization: Randomize animals into treatment and vehicle control groups.
-
Dosing:
-
Suggested Starting Dose: Based on data from other MGL inhibitors, a starting dose in the range of 5-20 mg/kg can be considered.
-
Administration: Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection. The injection volume should not exceed 10 mL/kg.[7] For a 25g mouse, the maximum volume would be 0.25 mL.[7]
-
Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]
-
Frequency: A dosing schedule of every 48 to 72 hours is a reasonable starting point, based on protocols for similar compounds.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histology).
-
Visualizations
Signaling Pathway of MGL Inhibition
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo this compound Study
Caption: Experimental workflow for a typical in vivo this compound study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Mgl-IN-1 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can modulate various physiological and pathological processes. This compound is characterized by its high membrane permeability and ability to penetrate the brain, making it a valuable tool for in vivo research in mouse models.[1] Preclinical studies have demonstrated its potential therapeutic effects in models of multiple sclerosis and acute inflammatory pain.[1]
These application notes provide detailed protocols for the preparation and administration of this compound for mouse studies, along with a summary of its known properties and the relevant signaling pathway.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄FNO₃ | PubChem |
| Molecular Weight | 369.4 g/mol | PubChem |
| CAS Number | 1881244-28-5 | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
Signaling Pathway
This compound exerts its effects by modulating the endocannabinoid system, specifically by increasing the levels of 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The choice of vehicle for this compound is critical for ensuring its solubility and bioavailability in mouse studies. Below are recommended formulations for different administration routes. It is advised to prepare fresh working solutions on the day of the experiment.
1. Preparation of Stock Solution:
-
It is recommended to first prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.
-
Store the stock solution at -20°C or -80°C as recommended.[1]
2. Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension):
This protocol yields a suspended solution.
-
Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in saline)
-
Procedure:
-
Take the required volume of the this compound DMSO stock solution.
-
Add it to the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing to ensure a uniform suspension.
-
3. Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Clear Solution):
This protocol is suitable for studies where a clear solution is preferred.
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Procedure:
-
To the this compound DMSO stock solution, add PEG300 and mix until clear.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the final volume and mix.
-
4. Formulation for Oral (p.o.) Administration in Corn Oil:
-
Vehicle Composition: 10% DMSO, 90% Corn oil
-
Procedure:
-
Add the this compound DMSO stock solution to the corn oil.
-
Mix thoroughly to ensure a uniform solution. This may require gentle warming and vortexing.
-
Experimental Workflow for a Typical In Vivo Study
The following diagram outlines a general workflow for conducting a mouse study with this compound.
Important Considerations
-
Dose Selection: The optimal dose of this compound will depend on the specific mouse model, the administration route, and the desired therapeutic effect. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
-
Control Groups: Always include a vehicle control group to account for any effects of the solvent mixture.
-
Animal Welfare: Monitor the animals closely for any signs of toxicity or adverse effects. Adjust the dose or formulation if necessary.
-
Data Collection: Quantitative data, such as changes in body weight, clinical scores, behavioral assessments, and biochemical markers, should be collected systematically.
Disclaimer
This document provides general guidance for the use of this compound in mouse studies based on publicly available information. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal research. The information provided here does not constitute a validation of this compound for any specific application.
References
Mgl-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. MGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. Inhibition of MGL by this compound leads to an accumulation of 2-AG and a reduction in the levels of AA and its downstream metabolites, such as prostaglandins. This modulation of lipid signaling pathways has significant implications for various physiological and pathological processes, including inflammation, pain, and cancer.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability and apoptosis assays. Additionally, we present the key signaling pathways affected by this compound and a summary of its activity in various cell lines.
Data Presentation
This compound Inhibitory Activity
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Human Breast Cancer | 7.9 | 96 |
| HCT116 | Human Colorectal Cancer | 21 | 96 |
| CAOV3 | Human Ovarian Cancer | 25 | 96 |
| OVCAR3 | Human Ovarian Cancer | 57 | 96 |
| SKOV3 | Human Ovarian Cancer | 15 | 96 |
| MRC5 | Human Normal Lung Fibroblast | >100 | 96 |
Signaling Pathways
This compound, as a potent inhibitor of monoacylglycerol lipase (MGL), primarily exerts its effects by altering the balance of key lipid signaling molecules. The central mechanism is the prevention of the breakdown of 2-arachidonoylglycerol (2-AG), leading to its accumulation. Concurrently, this inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. In the context of cancer, the reduction in AA and subsequent prostaglandin synthesis can impact signaling pathways involved in cell proliferation and survival. For instance, the downregulation of the ERK-Cyclin D1 pathway, which is involved in cell cycle progression, and the modulation of the Bcl-2/Bax apoptosis pathway have been observed with other MGL inhibitors and are hypothesized to be relevant for this compound.
Figure 1: this compound mechanism of action and its impact on downstream signaling pathways.
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM).
-
Storage: Store the solid compound and DMSO stock solution at -20°C for short-term storage and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay using MTT
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value.
Figure 2: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion
This compound is a valuable research tool for investigating the role of monoacylglycerol lipase in various cellular processes. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of MGL inhibition. It is recommended to optimize the experimental conditions for each specific cell line and research question.
Application Notes and Protocols for Mgl-IN-1 Activity Assay in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the activity of Mgl-IN-1, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), in brain tissue. The provided methodologies are essential for researchers investigating the endocannabinoid system, neuroinflammation, and the therapeutic potential of MAGL inhibitors in various neurological disorders.
Introduction to this compound and Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and its hydrolysis by MAGL terminates its signaling. This enzymatic activity not only regulates endocannabinoid tone but also contributes to the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1]
This compound is a potent, selective, and reversible inhibitor of MAGL, with a reported IC50 of 80 nM.[2] By inhibiting MAGL, this compound effectively increases the levels of 2-AG in the brain, thereby enhancing endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the 2-AG signaling pathway and a potential therapeutic agent for neurological conditions characterized by endocannabinoid system dysregulation.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on key biomarkers in brain tissue.
| Inhibitor | Target | IC50 (nM) | Tissue Source | Assay Type | Reference |
| This compound | MAGL | 80 | Not specified | Not specified | [2] |
| MAGLi 432 (structurally similar) | mouse MAGL | 3.1 | Mouse Brain Lysate | Enzymatic Assay | [3] |
| MAGLi 432 (structurally similar) | human MAGL | 4.2 | Human Brain Lysate | Enzymatic Assay | [3] |
| LEI-515 | mouse MAGL | 25 | Mouse Brain Proteome | Activity-Based Protein Profiling | [4] |
| Treatment | Brain Region | Fold Change in 2-AG Levels | Fold Change in Arachidonic Acid Levels | Reference |
| MAGL Inhibition (General) | Whole Brain | ~10-fold increase | Significant decrease | [5] |
| MAGL Knockout Mice | Whole Brain | > 10-fold increase | Significant decrease | [5] |
| JZL184 (MAGL inhibitor) | Whole Brain | ~10-fold increase | Significant decrease | |
| Oral administration of a MAGL inhibitor | Mouse Brain | Several-fold increase | Corresponding decrease | [6] |
| Inhibitor | Selectivity over FAAH | Selectivity over ABHD6 | Selectivity over ABHD12 | Reference |
| LEI-515 | >500-fold | >500-fold | >500-fold | [4] |
| JZP-361 | ~150-fold | ~35-fold | Not specified | [2] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the endocannabinoid signaling cascade, which is initiated by the inhibition of MAGL. This leads to an accumulation of 2-AG, which then acts on presynaptic CB1 receptors to modulate neurotransmitter release. Concurrently, the reduction in arachidonic acid levels dampens the production of pro-inflammatory prostaglandins.
The following diagram illustrates a general experimental workflow for assessing this compound activity in brain tissue using a fluorometric assay.
Experimental Protocols
Protocol 1: Fluorometric MAGL Activity Assay in Brain Tissue Homogenates
This protocol is adapted from commercially available fluorometric MAGL activity assay kits and is suitable for determining the inhibitory potency of this compound.
Materials:
-
Fresh or frozen brain tissue (e.g., mouse cortex or hippocampus)
-
This compound (stock solution in DMSO)
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon hydrolysis)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 360/460 nm)
-
Homogenizer
-
Centrifuge
Procedure:
-
Brain Tissue Homogenate Preparation:
-
Thaw frozen brain tissue on ice.
-
Weigh a piece of tissue and add 10 volumes of ice-cold MAGL Assay Buffer (e.g., 100 mg tissue in 1 mL buffer).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (brain lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in MAGL Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well black microplate, add the following to each well:
-
X µL of brain lysate (typically 10-50 µg of protein per well)
-
Y µL of this compound dilution or vehicle control
-
Z µL of MAGL Assay Buffer to bring the total volume to 90 µL.
-
-
Include wells for a "no-enzyme" control (assay buffer only) and a "positive control" (lysate with vehicle).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to MAGL.
-
-
Enzymatic Reaction:
-
Prepare the MAGL substrate solution according to the manufacturer's instructions.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes. For an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the rate of reaction for the kinetic assay or the final fluorescence for the endpoint assay.
-
Determine the percentage of MAGL inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for this compound Target Engagement
ABPP is a powerful technique to assess the direct interaction of an inhibitor with its target enzyme in a complex proteome. This protocol outlines a competitive ABPP experiment to visualize this compound engagement with MAGL in brain lysates.
Materials:
-
Brain tissue lysate (prepared as in Protocol 1)
-
This compound (stock solution in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel scanner
-
Loading buffer (e.g., 4x Laemmli buffer)
Procedure:
-
Inhibitor Incubation:
-
In microcentrifuge tubes, add a fixed amount of brain lysate protein (e.g., 50 µg).
-
Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) to the lysates.
-
Incubate at room temperature for 30 minutes.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-TAMRA to a final concentration of 1 µM) to each tube.
-
Incubate at room temperature for another 15-30 minutes.
-
-
Sample Preparation for Electrophoresis:
-
Stop the reaction by adding 4x Laemmli buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
After electrophoresis, scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore (e.g., TAMRA).
-
-
Data Analysis:
-
The active MAGL will be labeled by the fluorescent probe and appear as a band at the correct molecular weight (~33 kDa).
-
In the presence of this compound, the inhibitor will compete with the probe for binding to the active site of MAGL, resulting in a decrease in the fluorescence intensity of the MAGL band.
-
Quantify the fluorescence intensity of the MAGL band for each this compound concentration.
-
Determine the concentration of this compound that causes a 50% reduction in probe labeling to estimate the IC50 for target engagement.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers to accurately assess the activity and efficacy of this compound in brain tissue. By employing these standardized methods, scientists can gain valuable insights into the role of MAGL in neurological processes and advance the development of novel therapeutics targeting the endocannabinoid system. Careful execution of these protocols and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mgl-IN-1 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MGL, this compound elevates the levels of 2-AG, a key endogenous ligand for cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has shown therapeutic potential in a variety of disease models, including those for multiple sclerosis and inflammatory pain.[1] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in relevant animal models, measuring target engagement, and quantifying pharmacodynamic biomarkers.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by blocking the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol. The resulting accumulation of 2-AG enhances its signaling through cannabinoid receptors (CB1 and CB2), leading to downstream cellular responses. This pathway is crucial in regulating neurotransmission, inflammation, and pain perception.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for evaluating the in vivo efficacy of this compound involves several key stages, from animal model selection and compound administration to behavioral assessment and biomarker analysis.
References
Application Notes and Protocols for Mgl-IN-1 Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving Mgl-IN-1, a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL).
Introduction
This compound is a β-lactam-based irreversible inhibitor of monoacylglycerol lipase (MGL), an enzyme that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MGL, this compound leads to an accumulation of 2-AG, which in turn potentiates the activity of cannabinoid receptors (CB1 and CB2). This mechanism of action gives this compound potential therapeutic applications in various conditions, including multiple sclerosis and inflammatory pain.[1] Furthermore, by blocking the hydrolysis of 2-AG, this compound also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Signaling Pathway
The primary signaling pathway affected by this compound is the endocannabinoid system. MGL is the key enzyme responsible for degrading 2-AG, a major endogenous ligand for the cannabinoid receptors CB1 and CB2. Inhibition of MGL by this compound leads to an increase in the synaptic levels of 2-AG, thereby enhancing the activation of CB1 and CB2 receptors. This enhanced signaling can modulate neurotransmission and inflammatory responses. Additionally, the reduction in arachidonic acid levels downstream of MGL inhibition impacts the eicosanoid signaling pathway, leading to decreased production of prostaglandins, which are key mediators of inflammation.
References
Application Notes and Protocols: Monoacylglycerol Lipase (MAGL) Inhibitors in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[4] The endocannabinoid system has emerged as a promising target for the development of novel analgesics.[5] Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6] Inhibition of MAGL elevates 2-AG levels in the central and peripheral nervous systems, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anti-inflammatory effects.[5][6][7]
This document provides detailed application notes and protocols for the use of MAGL inhibitors in preclinical models of neuropathic pain. As "Mgl-IN-1" appears to be a placeholder term, this document will focus on two well-characterized and widely used MAGL inhibitors, JZL184 and MJN110 , as representative examples.
Mechanism of Action
MAGL inhibitors block the hydrolysis of 2-AG to arachidonic acid (AA) and glycerol.[6] This leads to an accumulation of 2-AG, which then potentiates signaling through CB1 and CB2 receptors.[5][7] In the context of neuropathic pain, this enhanced cannabinoid signaling is thought to reduce neuronal hyperexcitability and neuroinflammation, thereby alleviating pain hypersensitivity.[8] The analgesic effects of MAGL inhibitors in neuropathic pain models are dependent on both CB1 and CB2 receptor activation.[9]
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 4. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 6. jcdr.net [jcdr.net]
- 7. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mgl-IN-1 solubility issues and solutions
Welcome to the technical support center for Mgl-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: this compound can be challenging to dissolve, even in DMSO. Here are several troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use a freshly opened bottle of anhydrous or molecular sieve-dried DMSO.
-
Sonication: Gentle sonication in a water bath can help break up compound aggregates and facilitate dissolution. Sonicate for 5-10 minute intervals, allowing the solution to cool between cycles to prevent degradation.
-
Gentle Warming: Warming the solution to 37°C can increase solubility. However, avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q2: I observed precipitation after adding my this compound stock solution to an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous environment. The key is to minimize the final concentration of DMSO and consider the use of co-solvents or surfactants.
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution. Higher concentrations are more likely to cause precipitation.
-
Use a Surfactant: For in vitro experiments, incorporating a non-ionic surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution can help maintain the solubility of this compound.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Consider Co-solvents for In Vivo Preparations: For animal studies, co-solvents are often necessary. Refer to the In Vivo Formulation Protocols below for recommended solvent systems.
Q3: How should I store my this compound stock solution? What is its stability?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Stock Solution Storage: Aliquot your this compound stock solution in DMSO into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. MedchemExpress suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
-
Long-Term Stability: While specific long-term stability data for this compound in various solvents is not extensively published, it is a common practice in the pharmaceutical industry to store compounds in DMSO at low temperatures.[2] The stability of any compound in solution depends on its chemical characteristics.[3] For sensitive compounds, it is always best to use freshly prepared solutions.[3]
-
Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for long-term storage due to the risk of precipitation and hydrolysis. Prepare these solutions fresh for each experiment.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems. This data is compiled from publicly available information from suppliers.
| Solvent System | Concentration | Observation | Source(s) |
| DMSO | 62.5 mg/mL | Requires ultrasonic assistance. Use newly opened DMSO. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Suspended solution, requires ultrasonic assistance. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution | [4] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 463.58 g/mol .
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is adapted from information provided by MedchemExpress for achieving a clear solution suitable for injection.[4]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Co-solvent Addition (PEG300): In a sterile tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 (e.g., for every 100 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly by vortexing.
-
Surfactant Addition (Tween-80): Add 0.5 volumes of Tween-80 to the DMSO/PEG300 mixture (e.g., 50 µL of Tween-80). Mix until the solution is homogeneous.
-
Aqueous Phase Addition (Saline): Slowly add 4.5 volumes of sterile saline to the mixture while vortexing to bring the solution to the final volume (e.g., 450 µL of saline). This will result in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound in this example would be 2.08 mg/mL.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL).[1] MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound leads to an accumulation of 2-AG. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. This system is involved in regulating a wide range of physiological processes, including pain, inflammation, appetite, and mood. The inhibition of MGL by this compound does not significantly affect the levels of anandamide, another major endocannabinoid, which is primarily degraded by fatty acid amide hydrolase (FAAH).
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for studying this compound.
References
- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Selective and Versatile Probe Platform for Visualization of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Mgl-IN-1
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Mgl-IN-1, a potent and selective irreversible monoacylglycerol lipase (MAGL) inhibitor. The guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is an irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2] By inhibiting MAGL, this compound causes a significant increase in the levels of 2-AG. This elevation in 2-AG enhances the signaling of cannabinoid receptors, primarily CB1, which is associated with analgesic and anti-inflammatory effects.[3][4] Additionally, MAGL inhibition reduces the downstream production of arachidonic acid (AA) and pro-inflammatory prostaglandins.[4]
Q2: What are the potential off-target enzymes for MAGL inhibitors like this compound?
While this compound is reported to be selective, the broader class of MAGL inhibitors, particularly earlier compounds like JZL184, have shown some off-target activity.[3] These off-targets are typically other serine hydrolases. Researchers should be aware of potential cross-reactivity with enzymes such as fatty acid amide hydrolase (FAAH) and abhydrolase domain-containing 6 (ABHD6).[4][5] For instance, the well-characterized inhibitor JZL184 has detectable off-targets in peripheral tissues like the spleen and lung and may partially inhibit FAAH and ABHD6.[2][5] The inhibitor JW651 identified ABHD6 as its only significant off-target in the mouse brain.[4]
Q3: Why might I observe a reduced response to this compound after prolonged treatment?
A diminished response, or tachyphylaxis, can occur due to cannabinoid receptor 1 (CB1R) desensitization. Chronic and complete inhibition of MAGL leads to a sustained, high-level accumulation of 2-AG.[4] This persistent elevation of 2-AG can cause the downregulation and desensitization of CB1 receptors in the brain, a phenomenon also observed in MAGL knockout mice.[4] This can reduce the therapeutic efficacy of the compound over time and is a critical consideration for long-term in vivo studies.
Q4: Can this compound treatment lead to unexpected pro-inflammatory effects?
Paradoxically, yes. While MAGL inhibition is generally anti-inflammatory, pro-inflammatory outcomes have been reported in specific brain regions.[1] In mice treated with the MAGL inhibitor JZL184, microglial reactivity and increased mRNA for pro-inflammatory molecules like COX-2 were observed in the cerebellum, but not the hippocampus.[1] This brain-region-specific effect highlights the complexity of the endocannabinoid system and suggests that researchers should assess inflammatory markers in relevant tissues to monitor for unexpected pro-inflammatory responses.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Action(s) |
| Unexpected neurobehavioral side effects or motor impairment. | 1. CB1R Desensitization: Chronic treatment may lead to reduced cannabinoid signaling.[4] 2. Regional Pro-inflammatory Effects: Microglial activation in specific brain areas like the cerebellum can impair motor coordination.[1] | 1. Evaluate CB1R function: Use a CB1R functional assay (e.g., cAMP accumulation) to assess receptor sensitivity. 2. Assess Neuroinflammation: Perform immunohistochemistry or qPCR for inflammatory markers (e.g., Iba1, COX-2) in different brain regions. 3. Dose-Response: Titrate to the lowest effective dose to minimize sustained 2-AG elevation. |
| Diminished analgesic or anti-inflammatory response over time. | Target Tachyphylaxis: Likely due to CB1R desensitization from prolonged high levels of 2-AG.[4] | 1. Implement an Intermittent Dosing Schedule: Allow the system to reset and avoid constant high levels of 2-AG. 2. Co-administration: Consider co-administering agents that act downstream of the CB1 receptor if appropriate for the experimental model. |
| Off-target bands appear in Activity-Based Protein Profiling (ABPP). | Cross-reactivity with other Serine Hydrolases: this compound, like other MAGL inhibitors, may have off-target activity against enzymes like FAAH or ABHD6, especially at higher concentrations.[4][5] | 1. Confirm Target Engagement: Run ABPP with a competitive displacement assay using a known MAGL-specific probe to confirm this compound is binding to MAGL. 2. Proteomic Identification: Use advanced proteomic techniques (e.g., ABPP-MudPIT) to identify the off-target proteins.[2] 3. Concentration Optimization: Perform a dose-response in your ABPP experiment to determine the concentration at which off-target binding becomes apparent. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Poor Bioavailability/Brain Penetration: The formulation may not be optimal for the route of administration. 2. Metabolic Instability: The compound may be rapidly metabolized in vivo. 3. Complex In Vivo Biology: The systemic effects of MAGL inhibition (e.g., CB1R desensitization, lipidome changes) are not captured in simple cell-based assays.[2][4] | 1. Verify Formulation: Use a validated formulation protocol. This compound is known to be brain penetrant, but the vehicle is critical.[3] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure compound levels and 2-AG/AA levels in plasma and target tissue over time to correlate exposure with a biomarker response. |
Quantitative Data Summary
Table 1: Selectivity Profile of Common Irreversible MAGL Inhibitors
| Inhibitor | Primary Target | Known Off-Targets / Potential Concerns | Reference(s) |
| This compound | MAGL | Reported as highly selective; specific off-target profile not widely published. | [3] |
| JZL184 | MAGL | FAAH, ABHD6, other serine hydrolases in peripheral tissues; induces CB1R desensitization. | [2][4][5] |
| KML29 | MAGL | Analogue of JZL184 with reduced off-target effects. | [1] |
| JW651 | MAGL | ABHD6 (in mouse brain). | [4] |
| MJN110 | MAGL | Reported as highly potent and selective. | [4] |
Table 2: Expected Effects of MAGL Inhibition on Key Lipid Mediators
| Lipid Mediator | Expected Change | Biological Consequence | Reference(s) |
| 2-Arachidonoylglycerol (2-AG) | > 5-fold Increase | Enhanced activation of cannabinoid receptors (CB1, CB2). | [2] |
| Other Monoacylglycerols (MAGs) | ~2-fold Increase | Broad changes to the lipidome. | [2] |
| Arachidonic Acid (AA) | Decrease | Reduced substrate for cyclooxygenase (COX) enzymes. | [4] |
| Prostaglandins (e.g., PGE2, PGD2) | Decrease | Reduction in pro-inflammatory and pain-sensitizing mediators. | [4] |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Analysis
This protocol provides a general workflow to assess the selectivity of this compound in a cell lysate or tissue proteome.
-
Proteome Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., PBS) without detergents. Determine protein concentration using a BCA or Bradford assay.
-
Inhibitor Incubation: Aliquot proteomes (e.g., 50 µg in 50 µL) and add this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample at a final concentration of ~1 µM. Incubate for 30 minutes at room temperature.
-
Sample Preparation for Gel Analysis: Quench the reaction by adding 2x SDS-PAGE loading buffer. Boil samples for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel (e.g., 12%).
-
Visualization: Scan the gel using a fluorescence scanner. Inhibition of an enzyme is observed as the disappearance of a fluorescent band at the corresponding molecular weight compared to the vehicle control. MAGL runs at ~33-35 kDa. Any other bands that disappear indicate potential off-target binding.
Protocol 2: In Vivo Formulation and Administration of this compound
This protocol is adapted from manufacturer guidelines for intraperitoneal (i.p.) injection.[3]
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: The recommended vehicle is a three-part mixture. For 1 mL of final solution:
-
Start with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline (0.9% NaCl).
-
-
Final Formulation: To prepare a 1 mL working solution at 2.08 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the prepared vehicle. Mix thoroughly until a clear solution is obtained.
-
Administration: Administer to animals via intraperitoneal injection at the desired dosage (mg/kg). Adjust the injection volume based on the animal's weight.
Note: For oral administration or long-term studies, alternative vehicles such as 20% SBE-β-CD in saline or corn oil may be considered.[3] Always ensure the final formulation is appropriate for the chosen route of administration and experimental duration.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Mgl-IN-1 stability in DMSO and other solvents
Welcome to the technical support center for Mgl-IN-1, a potent and selective monoacylglycerol lipase (MGL) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL).[1] MGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG) in the brain.[2][3] By inhibiting MGL, this compound increases the levels of 2-AG, which can lead to various physiological effects, including analgesic and anti-inflammatory responses.[1][2] this compound has been shown to be effective in animal models of multiple sclerosis and pain.[1]
Solubility and Stock Solution Preparation
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is highly soluble in DMSO, with a concentration of 62.5 mg/mL (134.86 mM) achievable with the help of ultrasonication.[1] For in vivo studies, stock solutions in DMSO can be further diluted in other vehicles like corn oil, or formulations containing PEG300 and Tween-80.[1][4]
Q3: I'm having trouble dissolving this compound in DMSO. What can I do?
A3: If you encounter precipitation or phase separation, gentle heating and/or sonication can help dissolve the compound.[1][4] It is also crucial to use a fresh, anhydrous stock of DMSO, as it is hygroscopic and absorbed moisture can significantly impact the solubility of this compound.[1][5]
Q4: How should I prepare stock solutions of this compound?
A4: To prepare a stock solution, you can dissolve this compound in fresh, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 10 mg of this compound in 2.1577 mL of DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][7]
Stability and Storage
Q5: How stable is this compound in DMSO stock solutions and how should I store them?
A5: this compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 6 months when stored at -80°C.[1][4] It is recommended to use the solution within these timeframes to ensure its potency.
Q6: Can I store this compound in aqueous solutions?
A6: It is generally not recommended to store small molecules in aqueous solutions for extended periods as they may be prone to degradation.[5] For experiments in aqueous buffers, it is best to make fresh dilutions from your DMSO stock solution just before use. When diluting a DMSO stock into an aqueous medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cellular toxicity.[7]
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6][7] |
| In DMSO | -20°C | 1 month | [1][4] |
| In DMSO | -80°C | 6 months | [1][4] |
Troubleshooting Guides
Experimental Issues
Q7: I'm observing inconsistent results in my cell-based assays. Could it be related to this compound stability?
A7: Inconsistent results can indeed be due to compound instability. Ensure that your this compound stock solution is within the recommended storage period and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh dilutions in your cell culture medium for each experiment from a properly stored DMSO stock. Also, verify that the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line.[7]
Q8: My compound seems to be precipitating when I add it to my aqueous assay buffer. How can I prevent this?
A8: Precipitation can occur when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous buffer.[5] To avoid this, it's recommended to make serial dilutions of your DMSO stock in DMSO first, and then add the final diluted sample to your buffer.[5] Slowly adding the stock solution to the buffer while vortexing can also help. If precipitation persists, you may need to evaluate the solubility of this compound in your specific buffer system and potentially adjust the final concentration or the percentage of DMSO.
Experimental Protocols
Protocol 1: General Procedure for Assessing Small Molecule Stability by HPLC
This protocol provides a general framework for evaluating the stability of a small molecule like this compound in a specific solvent over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the solvent to be tested (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at this time point will serve as the baseline (100%).
-
Storage: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100. The appearance of new peaks may indicate degradation products.
Forced Degradation Studies: To understand potential degradation pathways, forced degradation studies can be performed by exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[8][9]
Visualizations
Signaling Pathway
This compound inhibits the enzyme Monoacylglycerol Lipase (MGL). This leads to an increase in the levels of the endocannabinoid 2-Arachidonoylglycerol (2-AG). 2-AG can then activate cannabinoid receptors CB1 and CB2, which are involved in various physiological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing MAGL-IN-1 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Monoacylglycerol Lipase (MAGL) inhibitors, such as Mgl-IN-1, for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other MAGL inhibitors?
A1: this compound is a monoacylglycerol lipase (MAGL) inhibitor. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in both central and peripheral tissues.[1] This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesic, anti-inflammatory, and neuroprotective responses.[1][2] Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[2][3]
Q2: How do I determine the optimal starting concentration for my in vitro experiments?
A2: The optimal in vitro concentration of a MAGL inhibitor depends on the specific compound and the cell type being used. A good starting point is to perform a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce MAGL activity by 50%. You can use a fluorometric or colorimetric MAGL activity assay for this purpose. Based on published data for similar MAGL inhibitors, concentrations typically range from nanomolar to low micromolar. For instance, the MAGL inhibitor LEI-515 has an IC50 of 25 nM in mouse brain proteome.[4]
Q3: What are the recommended dosages for in vivo studies in mice?
A3: In vivo dosages for MAGL inhibitors can vary significantly based on the compound's pharmacokinetic properties, the animal model, and the desired therapeutic effect. For the well-characterized MAGL inhibitor JZL184, intraperitoneal (i.p.) doses in mice have ranged from 4 mg/kg to 40 mg/kg.[5][6] For example, a single 16 mg/kg i.p. dose of JZL184 has been shown to inhibit brain MAGL activity by approximately 85%.[7] It is crucial to conduct a dose-response study for your specific inhibitor and experimental model to determine the optimal dose that achieves the desired biological effect without causing significant side effects.
Q4: What are the potential side effects of chronic MAGL inhibition?
A4: Chronic administration of MAGL inhibitors can lead to the desensitization and downregulation of CB1 receptors due to persistently elevated 2-AG levels.[8][9] This can result in a loss of analgesic efficacy (tolerance) and physical dependence.[8] To mitigate these effects, it is recommended to use the lowest effective dose and consider intermittent dosing schedules. Peripherally restricted MAGL inhibitors, which do not cross the blood-brain barrier, are being developed to avoid central nervous system-mediated side effects.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of MAGL activity in vitro | - Incorrect inhibitor concentration: The concentration may be too low. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - Assay interference: Components of the assay buffer or cell lysate may be interfering with the inhibitor. | - Perform a dose-response curve to determine the appropriate concentration range. - Ensure the inhibitor is stored correctly (typically at -20°C or -80°C) and freshly diluted for each experiment. - Run appropriate controls, including a positive control with a known MAGL inhibitor and a vehicle control. |
| High variability in experimental results | - Inconsistent sample preparation: Variations in tissue homogenization or cell lysis can affect MAGL activity. - Pipetting errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations. - Assay timing: Incubation times for the inhibitor and substrate are critical for reproducible results. | - Standardize your sample preparation protocol. - Use calibrated pipettes and perform careful dilutions. - Adhere strictly to the incubation times specified in the assay protocol. |
| Loss of in vivo efficacy over time (tolerance) | - CB1 receptor desensitization: Chronic elevation of 2-AG can lead to receptor downregulation. | - Use the lowest effective dose of the MAGL inhibitor. - Consider an intermittent dosing regimen instead of daily administration. - If possible, use a peripherally restricted MAGL inhibitor to avoid central CB1 receptor effects. |
| Unexpected off-target effects | - Lack of inhibitor selectivity: The inhibitor may be affecting other enzymes, such as FAAH, ABHD6, or ABHD12. | - Test the selectivity of your inhibitor against other relevant serine hydrolases. - Consult the literature for the known selectivity profile of the inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select MAGL Inhibitors
| Inhibitor | System | IC50 | Reference |
| LEI-515 | Mouse Brain Proteome | 25 nM | [4] |
| Compound 9 | Human MAGL | 3.6 nM | [3] |
| JJKK048 | Human MAGL | 0.36 nM | [10] |
| JW651 | Human MAGL | 38 nM | [10] |
Table 2: In Vivo Dosing and Effects of JZL184 in Mice
| Dose (i.p.) | Effect | Brain 2-AG Level | Reference |
| 16 mg/kg | ~85% MAGL inhibition | ~8-fold increase | [7] |
| 4-40 mg/kg | Dose-dependent decrease in MAGL activity | Dose-dependent increase | [5] |
| 10 mg/kg | Decreased latency to immobility in tail suspension test | Not specified | [6] |
| 40 mg/kg | Lost analgesic activity after 6 days | ~10-fold increase | [8] |
Experimental Protocols
Protocol 1: Fluorometric MAGL Activity Assay
This protocol is adapted from commercially available kits and published literature.[11][12][13]
-
Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in 100 µL of ice-cold MAGL Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Prepare a reaction plate with wells for your samples, a positive control (a known MAGL inhibitor), and a vehicle control.
-
Add 5-40 µL of your sample supernatant to the designated wells and adjust the total volume to 90 µL with MAGL Assay Buffer.
-
Add your MAGL inhibitor (this compound) at various concentrations to the sample wells. For inhibitor controls, add a known MAGL inhibitor.
-
Pre-incubate the plate for 20-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare a Substrate Mix containing the fluorescent MAGL substrate.
-
Add the Substrate Mix to all wells to start the reaction.
-
Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[14]
-
Protocol 2: Quantification of 2-AG by LC-MS/MS
This protocol provides a general workflow for the quantification of 2-AG.[15][16]
-
Sample Collection and Preparation:
-
Collect tissues or plasma and immediately process or flash-freeze to prevent enzymatic degradation of 2-AG.
-
For tissues, homogenize in a suitable buffer.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction. A commonly used method involves the addition of an organic solvent like toluene or ethyl acetate.[15][16]
-
Add an internal standard (e.g., deuterated 2-AG) to the samples before extraction to account for extraction efficiency and matrix effects.
-
Vortex and centrifuge the samples to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate 2-AG from other lipids.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 2-AG and the internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-AG.
-
Quantify the amount of 2-AG in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: MAGL-IN-1 Signaling Pathway
Caption: Experimental Workflow for Dosage Optimization
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 15. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mgl-IN-1 (MAGL Inhibitor)
To ensure we provide the most accurate information, could you please confirm which "Mgl-IN-1" you are working with? The term can sometimes be associated with two different molecules:
-
This compound , an inhibitor of Monoacylglycerol Lipase (MAGL) .
-
Molecules related to Macrophage Galactose-type Lectin (MGL) .
Based on the common nomenclature for inhibitors, this guide has been developed for This compound, the Monoacylglycerol Lipase (MAGL) inhibitor . If you are working with the Macrophage Galactose-type Lectin, please let us know so we can provide the correct guidance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during experiments using this compound, a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] It functions by covalently modifying the active site of the MAGL enzyme, leading to its inactivation. This inhibition blocks the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Following these recommendations is crucial to prevent degradation of the compound and ensure experimental consistency.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. For in vivo studies, it can be prepared in a suspended solution with carriers like 20% SBE-β-CD in saline or in corn oil.[1] It is important to ensure complete dissolution of the compound to achieve accurate and reproducible concentrations.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Higher than expected IC50 value or reduced potency.
This is one of the most common issues and can be caused by several factors.
Potential Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage.[1][2]
-
Prepare Fresh Stock Solutions: If there is any doubt about the storage conditions or age of the stock solution, prepare a fresh stock from a new vial of the compound.
-
Limit Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles.
-
Potential Cause 2: Inaccurate Concentration
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure that all pipettes used for serial dilutions are properly calibrated.
-
Ensure Complete Solubilization: Visually inspect the stock solution to confirm that the compound is fully dissolved. If necessary, gentle warming or vortexing may be required.
-
Use Low-Binding Tubes: Use low-protein-binding tubes for storing and diluting the compound to prevent loss of material.
-
Potential Cause 3: Issues with Assay Conditions
-
Troubleshooting Steps:
-
Optimize Incubation Time: As this compound is an irreversible inhibitor, its potency is time-dependent. Ensure that the pre-incubation time with the enzyme is sufficient and consistent across experiments.
-
Check Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration. Use a substrate concentration at or below the Km for the enzyme.
-
Verify Enzyme Activity: Ensure that the MAGL enzyme is active and used at a consistent concentration in all assays.
-
Problem 2: High variability between replicate wells or experiments.
High variability can mask the true effect of the inhibitor and make data interpretation difficult.
Potential Cause 1: Inconsistent Pipetting
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes.
-
Use a Master Mix: Prepare a master mix of reagents (buffer, enzyme, substrate) to add to the wells to minimize pipetting errors between wells.
-
Potential Cause 2: Edge Effects in Plate-Based Assays
-
Troubleshooting Steps:
-
Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can concentrate the reagents and affect the results. If possible, avoid using the outer wells for experimental samples.
-
Ensure Proper Sealing: Use high-quality plate sealers to minimize evaporation during incubations.
-
Maintain Humidity: Place the plates in a humidified incubator to further reduce evaporation.
-
Potential Cause 3: Cell-Based Assay Variability
-
Troubleshooting Steps:
-
Monitor Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Check for Serum Interactions: Components in the serum of the cell culture media may interact with the inhibitor. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period if the assay allows.
-
Problem 3: Unexpected off-target effects or cellular toxicity.
While this compound is reported to be selective, off-target effects can occur, especially at high concentrations.[2]
Potential Cause 1: High Inhibitor Concentration
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for MAGL inhibition with minimal toxicity.
-
Use the Lowest Effective Concentration: Once the effective concentration is determined, use the lowest possible concentration to minimize the risk of off-target effects.
-
Potential Cause 2: Solvent Toxicity
-
Troubleshooting Steps:
-
Include a Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration used in the experimental wells to assess the effect of the solvent on the cells.
-
Limit Solvent Concentration: Keep the final concentration of the solvent in the assay as low as possible (typically below 0.5%).
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MAGL) | 80 nM | Recombinant Human MAGL | [2] |
| IC50 (2-OG Hydrolysis) | 193 nM | U937 cells | [2] |
| Ki | 39 nM | Competitive binding assay | [2] |
| Cell Viability IC50 | 7.9 - 57 µM | Various cancer cell lines | [2] |
Experimental Protocols
Standard MAGL Activity Assay Protocol
This protocol is a general guideline for measuring MAGL activity in the presence of this compound.
-
Prepare Reagents:
-
Assay Buffer: e.g., Tris-HCl with 0.1% BSA, pH 8.0.
-
MAGL Enzyme: Purified recombinant MAGL or cell/tissue homogenates.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
Substrate: e.g., 2-oleoylglycerol (2-OG).
-
Stop Solution: e.g., Methanol containing an internal standard.
-
-
Assay Procedure:
-
Add 10 µL of this compound dilutions or vehicle control to the wells of a microplate.
-
Add 20 µL of MAGL enzyme solution and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Analyze the product formation using an appropriate method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Simplified signaling pathway of MAGL and the inhibitory action of this compound.
References
Technical Support Center: Mgl-IN-1 In Vivo Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming Mgl-IN-1 target engagement in vivo. This compound is a potent, selective, and irreversible inhibitor of the enzyme Macrophage Galactose-type Lectin (MGL/CLEC10A)[1]. Verifying that this compound is binding to its intended target in a living organism is a critical step in preclinical research and drug development.
This guide is structured into frequently asked questions (FAQs) and troubleshooting sections, offering detailed experimental protocols, data interpretation, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm this compound target engagement in vivo?
A1: There are two main approaches to confirm this compound target engagement in vivo:
-
Direct Methods: These methods directly measure the binding of this compound to the MGL protein.
-
Activity-Based Protein Profiling (ABPP): A powerful technique to directly measure the activity of enzymes in complex biological samples. Since this compound is an irreversible inhibitor, it will block the binding of an activity-based probe to the active site of MGL, which can be quantified.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the MGL protein upon ligand binding.
-
-
Indirect Methods: These methods measure the downstream consequences of MGL inhibition.
-
Western Blot Analysis of Downstream Signaling: MGL engagement can trigger intracellular signaling cascades, including the ERK/MAPK and NF-κB pathways[2][3][4]. Inhibition of MGL by this compound is expected to modulate the phosphorylation status of key proteins in these pathways.
-
Immunohistochemistry (IHC) of Target Tissue: IHC can be used to assess the expression and localization of MGL in tissues of interest and to observe changes in downstream markers.
-
Biomarker Analysis: Measuring the levels of known MGL substrates or downstream products in biological fluids or tissues can provide evidence of target engagement.
-
Q2: How does Activity-Based Protein Profiling (ABPP) work for this compound?
A2: ABPP for serine hydrolases like MGL typically uses a fluorescently tagged or biotinylated probe that covalently binds to the active site serine of the enzyme[5].
-
Workflow:
-
Treat animals with this compound at various doses and time points.
-
Harvest tissues of interest (e.g., brain, spleen, immune cells) and prepare lysates.
-
Incubate the lysates with a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
This compound-bound MGL will not react with the probe.
-
Separate proteins by SDS-PAGE and visualize the fluorescently labeled proteins.
-
A decrease in the fluorescent signal corresponding to the molecular weight of MGL indicates target engagement by this compound.
-
Q3: What is the principle behind using CETSA to confirm this compound target engagement?
A3: The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a ligand (like this compound) binds to its target protein (MGL), it often stabilizes the protein structure, making it more resistant to heat-induced denaturation[6][7].
-
Workflow:
-
Administer this compound to the animal model.
-
Isolate cells or tissues of interest.
-
Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Detect the amount of soluble MGL remaining at each temperature using Western Blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the this compound treated group compared to the vehicle control indicates target engagement.
-
Q4: What downstream signaling pathways are affected by MGL-1 engagement and can be used as indirect markers?
A4: MGL-1 engagement is known to activate several downstream signaling pathways, particularly in immune cells like macrophages and dendritic cells. Inhibition of MGL-1 with this compound would be expected to suppress these pathways. Key pathways include:
-
MAPK/ERK Pathway: MGL-1 activation can lead to the phosphorylation of ERK1/2[2][3][4].
-
NF-κB Pathway: MGL-1 signaling can also activate the NF-κB pathway, leading to the transcription of various pro-inflammatory and immunomodulatory genes[2][3].
-
Crosstalk with Toll-Like Receptor (TLR) Signaling: MGL-1 can synergize with TLRs, particularly TLR2, to modulate cytokine production[2][8].
Therefore, a decrease in the phosphorylation of ERK1/2 or key components of the NF-κB pathway upon this compound treatment can serve as an indirect confirmation of target engagement.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) Protocol
This protocol is adapted from studies on MGL inhibitors[9][10].
-
Animal Treatment: Administer this compound or vehicle control to animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Homogenization:
-
Euthanize animals at the desired time point and perfuse with saline to remove blood.
-
Dissect the tissue of interest (e.g., brain, spleen) on ice.
-
Homogenize the tissue in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet membranes.
-
Resuspend the membrane fraction in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Probe Labeling:
-
Dilute protein lysates to 1 mg/mL in lysis buffer.
-
Add a fluorophosphonate (FP) probe (e.g., FP-Rhodamine) to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Add 4x SDS-PAGE loading buffer to the labeled lysates and boil for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
The band corresponding to MGL (approximately 33-35 kDa) should show a dose-dependent decrease in fluorescence intensity in this compound treated samples.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a general guideline and may require optimization for MGL[7][11].
-
Sample Preparation:
-
Treat animals with this compound or vehicle.
-
Isolate tissues and prepare a single-cell suspension or tissue homogenate.
-
-
Heat Treatment:
-
Aliquot the cell suspension or homogenate into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MGL by Western Blot.
-
Western Blot Protocol for p-ERK and Total ERK
This protocol is a standard procedure for detecting phosphorylated and total protein levels[12][13].
-
Sample Preparation:
-
Prepare tissue lysates as described in the ABPP protocol.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Quantification:
-
Perform densitometric analysis of the bands and normalize the p-ERK signal to the total ERK signal.
-
Immunohistochemistry (IHC) Protocol for MGL1 in Mouse Brain Tissue
This protocol provides a general guideline for IHC on mouse brain sections[11][14][15].
-
Tissue Preparation:
-
Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS.
-
Cut 30-40 µm thick sections on a cryostat or vibratome.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in 10 mM sodium citrate buffer, pH 6.0).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate with a primary antibody against MGL1 overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash sections with PBS.
-
-
Mounting and Imaging:
-
Mount sections on slides with a mounting medium containing DAPI.
-
Image using a confocal or fluorescence microscope.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. Specific values for this compound are limited in the public domain; therefore, data from analogous MGL inhibitors are used for illustrative purposes.
Table 1: In Vivo Target Occupancy of an MGL Inhibitor Measured by ABPP
| Treatment Group | Dose (mg/kg) | MGL Activity (% of Vehicle) |
| Vehicle | - | 100 ± 8 |
| MGL Inhibitor | 1 | 75 ± 6 |
| MGL Inhibitor | 5 | 32 ± 5 |
| MGL Inhibitor | 20 | 8 ± 3 |
Table 2: In Vivo Downstream Effects of an MGL Inhibitor on p-ERK Levels
| Treatment Group | Dose (mg/kg) | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 ± 0.15 |
| MGL Inhibitor | 1 | 0.8 ± 0.12 |
| MGL Inhibitor | 5 | 0.5 ± 0.08 |
| MGL Inhibitor | 20 | 0.2 ± 0.05 |
Visualization of Pathways and Workflows
Caption: Workflow for confirming this compound target engagement in vivo.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Frontiers | Activation of the C-Type Lectin MGL by Terminal GalNAc Ligands Reduces the Glycolytic Activity of Human Dendritic Cells [frontiersin.org]
- 3. MGL1 Receptor Plays a Key Role in the Control of T. cruzi Infection by Increasing Macrophage Activation through Modulation of ERK1/2, c-Jun, NF-κB and NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The macrophage galactose-type lectin-1 (MGL1) recognizes Taenia crassiceps antigens, triggers intracellular signaling, and is critical for resistance to this infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage galactose-type lectin-1 (MGL1) deficiency is associated with increased neutrophilia and hyper inflammation in Gram-Negative pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. A role of PLC/PKC-dependent pathway in GLP-1-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MGL signaling augments TLR2-mediated responses for enhanced IL-10 and TNF-α secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
Mgl-IN-1 administration route comparison
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for experiments involving the monoacylglycerol lipase (MGL) inhibitor, Mgl-IN-1.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action for this compound?"
???+ question "How should I prepare this compound for in vivo administration?"
???+ question "My this compound preparation is showing precipitation. What can I do?"
???+ question "Which administration route is optimal for this compound?"
???+ question "How should I store this compound stock solutions?"
Data Presentation
Table 1: this compound In Vivo Vehicle Formulations
This table summarizes recommended vehicle compositions for preparing this compound for in vivo experiments.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Solution Type | Recommended Routes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL | Clear Solution | Oral, Intraperitoneal |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.08 mg/mL | Suspension (Requires Sonication) | Oral, Intraperitoneal |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL | Clear Solution | Oral, Intraperitoneal |
| Data sourced from MedChemExpress.[1] |
Table 2: Pharmacokinetic Parameters of a Novel Oral MAGL Inhibitor in Rats
The following data is for a novel, noncovalent MAGL inhibitor, compound [I], and is provided as a reference for the potential pharmacokinetic profile of orally administered this compound.
| Parameter | Value | Animal Model | Administration Route | Dose |
| Cmax | 403 ng/mL | Rat | Oral | 5 mg/kg |
| Oral Bioavailability | 73% | Rat | Oral | 5 mg/kg |
| Data sourced from Laforteza, B. et al. (2023).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Clear Solution
This protocol yields a clear solution suitable for oral or intraperitoneal administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL of 2.08 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO at 20.8 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively. Visually inspect to ensure it is clear and free of precipitation before use.
Protocol 2: Preparation of this compound Suspension
This protocol yields a suspended solution suitable for oral or intraperitoneal administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure (for 1 mL of 2.08 mg/mL suspension):
-
Prepare a 20% SBE-β-CD solution by dissolving 2g of SBE-β-CD powder in 10 mL of Saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.
-
Prepare a stock solution of this compound in DMSO at 20.8 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly and treat with sonication until a uniform suspension is achieved. Visually inspect before administration.
Visualizations
Mechanism of Action and Signaling
Caption: this compound inhibits the MGL enzyme, increasing 2-AG levels and activating CB1 receptors.
General In Vivo Experimental Workflow
Caption: A typical workflow for in vivo experiments using this compound.
MGL1-Modulated Downstream Signaling Pathways
Caption: MGL1 activation modulates ERK, NF-κB, and NLRP3 pathways to regulate immune responses.
References
Validation & Comparative
A Comparative Guide to Monoacylglycerol Lipase (MGL) Inhibitors: Mgl-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mgl-IN-1, a potent monoacylglycerol lipase (MGL) inhibitor, with other widely used inhibitors such as JZL184, KML29, and MJN110. The comparison is based on available experimental data on their potency, selectivity, and mechanism of action, offering a valuable resource for researchers in the fields of neuroscience, oncology, and inflammation.
Introduction to Monoacylglycerol Lipase (MGL)
Monoacylglycerol lipase (MGL) is a key serine hydrolase in the central nervous system and peripheral tissues. It is primarily responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG)[1]. The hydrolysis of 2-AG by MGL not only terminates its signaling at cannabinoid receptors (CB1 and CB2) but also supplies arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins[2]. This dual function places MGL at a critical intersection of endocannabinoid and eicosanoid signaling pathways, making it a significant therapeutic target for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer[3].
Overview of MGL Inhibitors
The development of MGL inhibitors aims to elevate the levels of endogenous 2-AG, thereby enhancing its neuroprotective, anti-inflammatory, and analgesic effects. This guide focuses on this compound and compares it with three other well-characterized MGL inhibitors:
-
This compound: A potent and selective irreversible MGL inhibitor. It is characterized by its high membrane permeability and ability to penetrate the brain, where it has shown efficacy in animal models of multiple sclerosis and acute inflammatory pain.
-
JZL184: One of the first potent and selective irreversible MGL inhibitors developed. It is widely used in preclinical research to study the physiological roles of 2-AG. However, at higher doses, it can exhibit some cross-reactivity with fatty acid amide hydrolase (FAAH)[4][5].
-
KML29: An irreversible MGL inhibitor with improved selectivity over JZL184, showing no detectable activity against FAAH. It is orally active and effectively increases brain 2-AG levels[6].
-
MJN110: A potent and selective irreversible MGL inhibitor that has demonstrated significant analgesic effects in neuropathic pain models[5][6].
Quantitative Comparison of MGL Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency against MGL
| Inhibitor | Target Species | IC50 (nM) | Notes |
| This compound | Not Specified | Potent | Described as a potent inhibitor, but specific IC50 values are not readily available in the searched literature. |
| JZL184 | Human MGL | 8 | Irreversible inhibitor.[1] |
| Mouse MGL | 8 | ||
| KML29 | Human MGL | 5.9 | Irreversible inhibitor with high selectivity.[6] |
| Mouse MGL | 15 | [4] | |
| Rat MGL | 43 | [4] | |
| MJN110 | Human MGL | 9.1 | Irreversible inhibitor.[5][6] |
| 2-AG Hydrolysis | 2.1 | [5] |
Table 2: Selectivity Profile
| Inhibitor | Off-Target | IC50 (nM) | Selectivity (Fold) | Notes |
| This compound | FAAH, ABHD6 | Data not available | Selective | Described as selective, but quantitative data on off-targets is not available in the searched literature. |
| JZL184 | FAAH | >4000 | >300-fold vs. MGL | Exhibits some cross-reactivity at higher concentrations.[4][5] |
| ABHD6 | ~262 (rat) | - | [1] | |
| KML29 | FAAH | >50,000 | >1000-fold vs. MGL | Highly selective with no detectable FAAH inhibition.[4] |
| ABHD6 | >1000 (mouse) | >100-fold vs. MGL | [4] | |
| MJN110 | FAAH | >10,000 | >1000-fold vs. MGL | Highly selective for MGL over FAAH.[5] |
| ABHD6 | ~100 | ~10-fold vs. MGL | [5] |
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway Modulated by MGL
The following diagram illustrates the central role of MGL in the endocannabinoid system. MGL degrades 2-AG, thereby controlling its availability to activate cannabinoid receptors (CB1 and CB2). Inhibition of MGL leads to an accumulation of 2-AG, enhancing endocannabinoid signaling.
Caption: MGL's role in 2-AG degradation and its inhibition.
Experimental Workflow for Evaluating MGL Inhibitors
This diagram outlines a typical workflow for the in vitro and in vivo characterization of novel MGL inhibitors.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Lipase Inhibitor MJN110 Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Endocannabinoid Hydrolase Inhibitors: FAAH and ABHD6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of various inhibitors against Fatty Acid Amide Hydrolase (FAAH) and Alpha/Beta-Hydrolase Domain 6 (ABHD6), two key enzymes in the endocannabinoid system. While the initial query focused on Mgl-IN-1, it is critical to note that this compound is a potent and selective inhibitor of Monoacylglycerol Lipase (MGL), a distinct but related serine hydrolase. This guide, therefore, broadens the scope to provide a valuable comparative analysis of selective and dual inhibitors for FAAH and ABHD6, with MGL inhibitors included for a comprehensive overview of inhibitor selectivity within this enzyme class.
Quantitative Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against FAAH, ABHD6, and MGL. Lower IC50 values indicate higher potency. This data is crucial for assessing the specificity and potential off-target effects of these inhibitors.
| Inhibitor | Target(s) | FAAH IC50 (nM) | ABHD6 IC50 (nM) | MGL IC50 (nM) | Species | Notes |
| PF-3845 | FAAH | 18 | >10,000 | - | Human | Highly selective, irreversible FAAH inhibitor.[1] |
| URB597 | FAAH | 5 | - | - | Rat | Potent and selective FAAH inhibitor.[2][3][4] |
| WWL70 | ABHD6 | - | 70 | - | Mouse | Selective ABHD6 inhibitor.[5][6] |
| JZL195 | FAAH/MGL | 2 | >100 | 4 | Mouse | Potent dual inhibitor of FAAH and MGL with some activity against ABHD6 at higher concentrations.[7][8] |
| KML29 | MGL | >50,000 | >1,500 | 15 | Mouse | Highly selective MGL inhibitor with minimal off-target activity on FAAH and ABHD6.[9] |
| UCM710 | FAAH/ABHD6 | 4,000 | 2,400 | No Inhibition | - | A dual inhibitor of FAAH and ABHD6.[10][11][12] |
Experimental Protocols
The determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for assessing the enzymatic activity of FAAH and ABHD6, which are fundamental to generating the comparative data presented above.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes a common fluorometric method for measuring FAAH activity.
Principle: FAAH catalyzes the hydrolysis of a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to FAAH activity.
Materials:
-
FAAH enzyme source (e.g., cell lysates, tissue homogenates, or purified enzyme)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
FAAH substrate (e.g., AAMCA)
-
Test inhibitor compounds
-
96-well microplate (black or white for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare cell or tissue lysates containing FAAH. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Pre-incubate the FAAH enzyme preparation with various concentrations of the test inhibitor (or vehicle control) in the assay buffer for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/465 nm).
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of inhibitor required to reduce FAAH activity by 50%.
α/β-Hydrolase Domain 6 (ABHD6) Activity Assay
A similar fluorometric approach can be used to assess ABHD6 activity.
Principle: This assay can also utilize a fluorogenic substrate that is hydrolyzed by ABHD6 to produce a fluorescent product. Alternatively, a coupled-enzyme assay can be employed where the hydrolysis of a non-fluorescent substrate by ABHD6 produces a product that is then used in a subsequent reaction to generate a fluorescent signal.
Materials:
-
ABHD6 enzyme source (e.g., lysates from cells overexpressing ABHD6)
-
Assay buffer
-
Fluorogenic substrate for ABHD6
-
Test inhibitor compounds
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare lysates from cells engineered to overexpress ABHD6 to ensure a robust signal.
-
Inhibitor Incubation: Pre-incubate the ABHD6-containing lysates with a range of inhibitor concentrations.
-
Reaction Initiation: Add the specific fluorogenic substrate to start the reaction.
-
Fluorescence Detection: Monitor the production of the fluorescent product over time with a microplate reader.
-
IC50 Determination: Analyze the data to calculate the IC50 value of the inhibitor for ABHD6.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors across a whole class of enzymes in a complex biological sample.[13][14][15][16][17]
Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active enzymes. In a competitive ABPP experiment, a biological sample is pre-incubated with an inhibitor before adding a fluorescently tagged or biotinylated activity-based probe. The inhibitor will compete with the probe for binding to the active site of its target enzyme(s). A reduction in probe labeling of a particular enzyme indicates that the inhibitor binds to and inhibits that enzyme.
General Workflow:
-
Proteome Incubation: A proteome (e.g., cell or tissue lysate) is incubated with the test inhibitor at various concentrations.
-
Probe Labeling: A broad-spectrum activity-based probe for the enzyme class of interest (e.g., serine hydrolases) is added to the mixture.
-
Analysis:
-
Gel-Based: If a fluorescent probe is used, the proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence intensity of a protein band in the presence of the inhibitor indicates a target.
-
Mass Spectrometry-Based: If a biotinylated probe is used, the probe-labeled proteins are enriched and identified by mass spectrometry to provide a comprehensive profile of the inhibitor's targets.
-
Visualizations
Signaling Pathways
The following diagram illustrates the distinct roles of FAAH and ABHD6 in the metabolism of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).
Experimental Workflow: Inhibitor Specificity Assessment
The workflow below outlines the key steps in assessing the specificity of a novel inhibitor against FAAH and ABHD6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Selective FAAH Inhibitor KDS‐4103 (URB597) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]
- 15. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Dose-Response Relationship of Mgl-IN-1 and Other Monoacylglycerol Lipase (MAGL) Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy of Mgl-IN-1, a selective monoacylglycerol lipase (MAGL) inhibitor, in comparison to other notable MAGL inhibitors such as JZL184 and KML29. This guide provides a detailed analysis of their dose-response relationships in preclinical models of neurological and inflammatory disorders, supported by experimental data and protocols.
This compound is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which in turn modulates various physiological processes, including pain, inflammation, and neurodegeneration. This guide presents a comparative overview of the in vivo dose-response relationship of this compound and other well-characterized MAGL inhibitors.
In Vivo Dose-Response Data Comparison
The following table summarizes the in vivo dose-response data for this compound and comparator MAGL inhibitors in various preclinical models.
| Compound | Animal Model | Dosing Regimen | Endpoint Measured | Effective Dose Range | Observed Effect |
| This compound (4a) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 10 mg/kg, i.p., daily | Clinical Score | 10 mg/kg | Amelioration of clinical symptoms |
| This compound (4a) | Carrageenan-induced thermal hyperalgesia in mice | 10, 20, 40 mg/kg, i.p. | Paw withdrawal latency | 10-40 mg/kg | Dose-dependent analgesic effect |
| JZL184 | Neuropathic Pain (Chronic Constriction Injury) in mice | 4, 16, 40 mg/kg, i.p. | Mechanical & Cold Allodynia | 4-40 mg/kg | Dose-dependent reduction in allodynia |
| JZL184 | Inflammatory Pain (Carrageenan) in mice | 1.6, 4, 16, 40 mg/kg, i.p. | Paw Edema & Mechanical Allodynia | 4-40 mg/kg | Dose-dependent anti-edematous and anti-allodynic effects |
| KML29 | Neuropathic Pain (Chronic Constriction Injury) in mice | 1-40 mg/kg, i.p. | Mechanical & Cold Allodynia | 40 mg/kg | Partial reversal of allodynia |
Signaling Pathway of MAGL Inhibition
The inhibition of MAGL by compounds like this compound leads to a cascade of downstream signaling events, primarily through the potentiation of the endocannabinoid system.
Figure 1: Signaling pathway of MAGL inhibition.
Experimental Workflow for In Vivo Dose-Response Studies
The following diagram illustrates a general workflow for conducting in vivo dose-response studies of MAGL inhibitors.
Figure 2: General workflow for in vivo dose-response studies.
Detailed Experimental Protocols
This compound: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animal Model: Female C57BL/6 mice (8-10 weeks old) are used. EAE is induced by subcutaneous immunization with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Dosing: this compound (referred to as compound 4a in the primary literature) is administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily, starting from the day of immunization.
-
Endpoint Measurement: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state.
This compound: Carrageenan-Induced Thermal Hyperalgesia in Mice
-
Animal Model: Male CD-1 mice are used. Inflammation and hyperalgesia are induced by intraplantar injection of carrageenan into the hind paw.
-
Dosing: this compound is administered i.p. at doses of 10, 20, and 40 mg/kg, 30 minutes before the carrageenan injection.
-
Endpoint Measurement: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source at different time points after carrageenan injection.
JZL184: Neuropathic Pain (Chronic Constriction Injury - CCI) in Mice
-
Animal Model: Male C57BL/6J mice are used. Neuropathic pain is induced by loose ligation of the sciatic nerve (CCI model).
-
Dosing: JZL184 is administered i.p. at doses of 4, 16, and 40 mg/kg.
-
Endpoint Measurement: Mechanical allodynia is assessed using von Frey filaments, and cold allodynia is measured by the response to a drop of acetone on the paw.
KML29: Neuropathic Pain (Chronic Constriction Injury - CCI) in Mice
-
Animal Model: Male C57BL/6J mice with CCI-induced neuropathic pain.
-
Dosing: KML29 is administered i.p. in a dose range of 1-40 mg/kg.
-
Endpoint Measurement: Mechanical and cold allodynia are assessed as described for JZL184.
This guide provides a foundational comparison of the in vivo dose-response relationships of this compound and other MAGL inhibitors. The presented data and protocols can aid researchers in designing and interpreting their own studies in the field of endocannabinoid research and drug development.
A Comparative Analysis of Mgl-IN-1 and MAGL-IN-1: Two Distinct Inhibitors of Monoacylglycerol Lipase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of monoacylglycerol lipase (MAGL), Mgl-IN-1 and MAGL-IN-1. While both compounds target the same enzyme, they exhibit fundamental differences in their mechanism of action and reported biochemical properties. This document aims to furnish researchers with a clear, data-driven comparison to inform inhibitor selection for studies on the endocannabinoid system and associated therapeutic areas.
Introduction to MAGL and its Inhibitors
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1][2] The inhibition of MAGL elevates 2-AG levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[3][4] Consequently, MAGL has emerged as a significant therapeutic target, spurring the development of numerous inhibitory compounds.
Among these are this compound and MAGL-IN-1, two commercially available inhibitors that, despite their similar nomenclature, possess distinct biochemical profiles. This compound is characterized as a potent, selective, and irreversible inhibitor, while MAGL-IN-1 is a potent, selective, reversible, and competitive inhibitor.[5][6]
Comparative Data Presentation
Table 1: General Properties and Mechanism of Action
| Property | This compound | MAGL-IN-1 |
| Chemical Structure | β-lactam-based structure[5] | (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone[7] |
| CAS Number | 1881244-28-5[5] | 2324160-91-8[7] |
| Molecular Formula | Not explicitly stated in search results | C₂₂H₂₄FNO₃[7] |
| Mechanism of Action | Irreversible[5] | Reversible, Competitive[6] |
Table 2: Potency and Selectivity
| Parameter | This compound | MAGL-IN-1 |
| Potency (IC₅₀) | Described as "potent"[5] | 80 nM[6] |
| Selectivity | Described as "selective"[5] | Described as "selective"[6] |
Table 3: Pharmacokinetic and Other Properties
| Property | This compound | MAGL-IN-1 |
| Cell Permeability | High membrane permeability[5] | Blocks MAGL in cell-based assays[6] |
| Brain Penetrance | Brain penetrant[5] | Information not available |
| Reported Biological Effects | Alleviates symptoms in a multiple sclerosis model (in vivo); exhibits analgesic effects in an acute inflammatory pain model (in vivo)[5] | Exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells[6] |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and how they are characterized, the following diagrams illustrate the MAGL signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: MAGL Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the characterization of MAGL inhibitors.
Fluorometric MAGL Activity Assay for IC₅₀ Determination
This protocol is a generalized procedure based on commercially available assay kits and published methods for determining the potency of a MAGL inhibitor.[3][8][9]
1. Reagent Preparation:
- MAGL Assay Buffer: Typically, a Tris-HCl or similar buffer at a physiological pH (e.g., 7.2-7.4) is used.
- MAGL Enzyme: Recombinant human or rodent MAGL is diluted in the assay buffer to a final working concentration.
- Fluorogenic Substrate: A non-fluorescent MAGL substrate that releases a fluorescent product upon cleavage is used. This is often provided as a concentrated stock in DMSO and diluted in assay buffer before use.
- Inhibitor Stock Solutions: this compound or MAGL-IN-1 is dissolved in DMSO to create a high-concentration stock solution, from which a series of dilutions are prepared.
- Positive Control: A known MAGL inhibitor (e.g., JZL184) is used to validate the assay.
2. Assay Procedure:
- In a 96-well microplate, add the MAGL assay buffer to all wells.
- Add the diluted inhibitor solutions to the respective wells in triplicate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with the positive control inhibitor.
- Add the diluted MAGL enzyme solution to all wells except for the no-enzyme background control wells.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.
3. Data Analysis:
- For each well, calculate the rate of the enzymatic reaction by determining the slope of the linear portion of the fluorescence versus time curve.
- Subtract the average rate of the no-enzyme background control from all other rates.
- Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the activity of the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a panel of enzymes in a complex biological sample.[10][11][12]
1. Sample Preparation:
- Prepare proteomes from cells or tissues of interest (e.g., mouse brain homogenate). The protein concentration should be determined and normalized across all samples.
2. Inhibition and Labeling:
- Pre-incubate the proteome samples with varying concentrations of the test inhibitor (this compound or MAGL-IN-1) or a vehicle control (DMSO) for a specific time (e.g., 30 minutes) at a controlled temperature.
- Add a broad-spectrum, activity-based probe (ABP) that targets serine hydrolases (e.g., a fluorophosphonate probe conjugated to a reporter tag like a fluorophore).
- Incubate the samples with the ABP to allow for covalent labeling of the active enzymes.
3. Analysis:
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled enzymes using an in-gel fluorescence scanner.
- The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of the inhibitor, as the inhibitor competes with the ABP for binding to the active site. The selectivity of the inhibitor can be assessed by observing the effect on other fluorescent bands corresponding to other serine hydrolases.
Conclusion
This compound and MAGL-IN-1 are both valuable tools for studying the function of MAGL. The primary distinction between the two lies in their mechanism of action: this compound is an irreversible inhibitor, making it suitable for studies where sustained and complete inhibition of MAGL is desired. In contrast, MAGL-IN-1 is a reversible, competitive inhibitor, which may be advantageous for studies where a more transient or concentration-dependent inhibition is required, potentially offering a different pharmacological profile.
The choice between these two inhibitors will ultimately depend on the specific experimental goals. Researchers should carefully consider the desired duration and nature of MAGL inhibition when selecting the appropriate compound for their studies. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other MAGL inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 7. Magl-IN-1 | C22H24FNO3 | CID 138319671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
MGL-IN-1 and Endocannabinoid Modulation: A Comparative Analysis of Monoacylglycerol Lipase Inhibitors
A comprehensive review of the monoacylglycerol lipase (MGL) inhibitor Mgl-IN-1 and its impact on endocannabinoid levels remains challenging due to a notable scarcity of published experimental data. Extensive searches for quantitative studies, comparative analyses, and detailed protocols specifically investigating this compound have yielded limited results. Commercial suppliers describe this compound as a potent, selective, and irreversible inhibitor of MGL with in vivo activity in models of multiple sclerosis and inflammatory pain. However, the publicly available scientific literature lacks the specific data on its effects on 2-arachidonoylglycerol (2-AG) and anandamide (AEA) levels required for a thorough comparative guide.
In light of this, we present a detailed comparison guide focusing on a well-characterized and widely studied MGL inhibitor, JZL184 , as a representative example for researchers, scientists, and drug development professionals. This guide will objectively compare the performance of JZL184 with other alternatives where data is available and provide the supporting experimental data and protocols requested.
The Role of Monoacylglycerol Lipase in Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary endocannabinoids are 2-AG and anandamide. Monoacylglycerol lipase (MGL) is the principal enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid and glycerol.[1] By inhibiting MGL, the levels of 2-AG are elevated, leading to enhanced activation of cannabinoid receptors CB1 and CB2. This mechanism is of significant interest for therapeutic interventions in various conditions, including pain, inflammation, and neurodegenerative diseases.[2]
Comparative Effects of MGL Inhibitors on Endocannabinoid Levels
The following table summarizes the quantitative changes in endocannabinoid levels observed in preclinical studies following the administration of the MGL inhibitor JZL184 and a comparator, MJN110.
| Inhibitor | Dose | Animal Model | Tissue | Change in 2-AG Levels | Change in Anandamide (AEA) Levels | Reference |
| JZL184 | 16 mg/kg | Mouse | Whole Brain | ~8-fold increase | No significant change | [3] |
| JZL184 | 40 mg/kg | Mouse | Whole Brain | ~10-fold increase | No significant change | [3] |
| MJN110 | 1.25 mg/kg | Mouse | Whole Brain | Significant elevation | No significant change | [3] |
| MJN110 | 2.5 mg/kg | Mouse | Whole Brain | Significant elevation | No significant change | [3] |
Key Observations:
-
Both JZL184 and MJN110 effectively and dose-dependently increase the levels of the primary MGL substrate, 2-AG, in the brain.[3]
-
Consistent with their selectivity for MGL over fatty acid amide hydrolase (FAAH), the enzyme that primarily degrades anandamide, neither inhibitor significantly alters anandamide levels at the tested doses.[3]
-
MJN110 appears to be more potent than JZL184, eliciting significant elevations in 2-AG at lower doses.[3]
Experimental Protocols
Below is a detailed methodology for a typical experiment designed to assess the in vivo effects of an MGL inhibitor on endocannabinoid levels in rodents.
Objective: To quantify the changes in 2-AG and anandamide levels in the mouse brain following the administration of an MGL inhibitor.
Materials:
-
MGL inhibitor (e.g., JZL184)
-
Vehicle solution (e.g., a mixture of PEG400, Tween 80, and saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., 2-AG-d8 and AEA-d8)
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, chloroform, ethyl acetate)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Prepare the MGL inhibitor solution in the vehicle at the desired concentrations.
-
Administer the MGL inhibitor or vehicle to the mice via intraperitoneal (i.p.) injection.
-
A typical dose for JZL184 is 16-40 mg/kg.[3]
-
-
Tissue Collection:
-
At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice using a humane method such as cervical dislocation or CO2 asphyxiation followed by decapitation.
-
Rapidly dissect the brain and immediately freeze it in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
Store the frozen brain tissue at -80°C until analysis.
-
-
Endocannabinoid Extraction:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a solution of acetonitrile containing the internal standards (2-AG-d8 and AEA-d8).
-
Perform a lipid extraction using a solvent mixture such as chloroform/methanol/Tris-HCl buffer.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids and evaporate it to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the endocannabinoids using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify 2-AG, anandamide, and their respective deuterated internal standards using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of 2-AG and anandamide standards.
-
Calculate the concentrations of 2-AG and anandamide in the brain tissue samples by comparing their peak areas to those of the internal standards and the calibration curves.
-
Express the results as ng or pmol per gram of tissue.
-
Perform statistical analysis to compare the endocannabinoid levels between the inhibitor-treated and vehicle-treated groups.
-
Visualizing the Experimental Workflow
Figure 1. Experimental workflow for assessing MGL inhibitor-induced changes in endocannabinoid levels.
Signaling Pathway of MGL Inhibition
Figure 2. Signaling pathway illustrating the effect of MGL inhibition on 2-AG levels.
References
- 1. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full Mass Spectrometric Characterization of Human Monoacylglycerol Lipase Generated by Large-Scale Expression and Single-Step Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MGL-IN-1 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Mgl-IN-1, a potent monoacylglycerol lipase (MGL) inhibitor, with the phenotype of MGL knockout (MGLL-/-) genetic models. By cross-validating the effects of this chemical probe with a genetic model, researchers can gain higher confidence in the on-target effects of this compound and its therapeutic potential.
The Monoacylglycerol Lipase (MGL) Signaling Pathway
Monoacylglycerol lipase (MGL), also known as MGLL, is a key enzyme in the endocannabinoid system. It is the primary hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] This enzymatic action terminates 2-AG signaling at cannabinoid receptors (CB1 and CB2) and provides AA as a precursor for the synthesis of prostaglandins, which are inflammatory mediators.[3][4]
Both the pharmacological inhibition of MGL by this compound and the genetic deletion of the MGLL gene lead to an accumulation of 2-AG, thereby enhancing endocannabinoid signaling. This guide explores the comparative outcomes of these two approaches on various physiological and pathophysiological parameters.
Caption: MGL signaling pathway and points of intervention.
Comparative Analysis of this compound and MGLL Knockout Models
The effects of pharmacological inhibition of MGL with inhibitors like this compound (and the structurally similar, widely studied JZL184) often phenocopy those observed in MGLL knockout mice. This alignment provides strong evidence for the selectivity of the inhibitor. Below is a summary of key comparative findings.
Table 1: Comparison of Biochemical and Metabolic Phenotypes
| Parameter | This compound (or similar inhibitor) Administration | MGLL Knockout (MGLL-/-) Mice | Key Findings & References |
| Brain 2-AG Levels | Significantly increased | Dramatically elevated | Both interventions lead to a substantial rise in the primary substrate of MGL.[5][6] |
| Brain Arachidonic Acid (AA) Levels | Significantly decreased | Reduced | Demonstrates MGL as a key source of signaling AA in the brain.[5] |
| Diet-Induced Obesity | Reduced body weight gain on a high-fat diet | Resistant to high-fat diet-induced obesity | Both approaches protect against metabolic consequences of a high-fat diet.[7] |
| Insulin Sensitivity | Improved glucose tolerance and insulin sensitivity | Improved glucose tolerance and insulin sensitivity on a high-fat diet | MGL inhibition enhances glucose homeostasis.[8] |
| Plasma Lipids | Reduced plasma glycerol and triglycerides | Reduced plasma glycerol and triglycerides, especially when fasted | Indicates impaired lipolysis due to MGL deficiency.[8] |
Table 2: Comparison of Pain and Inflammation Phenotypes
| Parameter | This compound (or similar inhibitor) Administration | MGLL Knockout (MGLL-/-) Mice | Key Findings & References |
| Inflammatory Pain | Analgesic effects in models of inflammatory pain | Reduced inflammatory hyperalgesia | Enhanced 2-AG signaling at peripheral CB receptors is thought to mediate these effects. |
| Neuropathic Pain | Attenuates mechanical and cold allodynia | Reduced neuropathic pain behaviors | Highlights the role of the endocannabinoid system in modulating chronic pain. |
| Neuroinflammation | Reduces pro-inflammatory cytokine production in the brain | Attenuates lipopolysaccharide-induced neuroinflammation | MGL inhibition can dampen inflammatory responses in the central nervous system.[9] |
| Liver Injury and Inflammation | Protects against ischemia/reperfusion and cholestatic liver injury | Protected from cholestatic liver injury and fibrosis | MGL inhibition ameliorates liver inflammation and damage.[4][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of 2-Arachidonoylglycerol (2-AG) in Brain Tissue
This protocol outlines the general steps for measuring endocannabinoid levels in brain tissue using liquid chromatography-mass spectrometry (LC-MS).
-
Tissue Collection: Immediately following euthanasia, the brain is rapidly extracted. To prevent post-mortem fluctuations in 2-AG levels, focused microwave irradiation of the head is the preferred method for sacrificing the animal and inactivating enzymes.[11] If microwave irradiation is not available, the brain should be flash-frozen in liquid nitrogen immediately upon extraction.
-
Homogenization: The frozen brain tissue is weighed and homogenized in a solution containing a non-polar organic solvent (e.g., chloroform or ethyl acetate) and an internal standard (e.g., 2-AG-d8).[11]
-
Lipid Extraction: The homogenate is subjected to liquid-liquid extraction to separate the lipid phase containing 2-AG.
-
Sample Purification: The lipid extract is often purified using solid-phase extraction to remove interfering substances.
-
LC-MS Analysis: The purified sample is analyzed by LC-MS/MS to separate and quantify 2-AG levels relative to the internal standard.[12]
Glucose Tolerance Test (GTT)
The GTT assesses the ability of an animal to clear a glucose load from the blood.
-
Fasting: Mice are fasted for 6 hours with free access to water.[13][14]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.[3]
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered either orally (by gavage) or via intraperitoneal injection.[13][15]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[3][14]
-
Data Analysis: The area under the curve (AUC) of the glucose excursion is calculated to quantify glucose tolerance.
Hot Plate Test for Thermal Nociception
This test measures the latency to a painful thermal stimulus.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[16][17][18]
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Testing: The mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[19]
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[16]
Von Frey Test for Mechanical Allodynia
This test assesses sensitivity to a mechanical stimulus.
-
Apparatus: Calibrated von Frey filaments of varying stiffness are used.[20][21]
-
Acclimation: Mice are placed in individual compartments on a wire mesh platform and allowed to acclimate for at least one hour.[22]
-
Stimulation: The von Frey filaments are applied to the plantar surface of the hind paw with enough force to cause the filament to bend.[21]
-
Response Threshold: The "up-down" method is typically used to determine the 50% paw withdrawal threshold.[2] A positive response is a sharp withdrawal of the paw.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of this compound's effects with an MGLL knockout mouse model.
Caption: Workflow for cross-validating this compound effects.
Conclusion
The data presented in this guide demonstrates a strong correlation between the phenotypic outcomes of pharmacological inhibition of MGL with this compound (and similar inhibitors) and the genetic deletion of the MGLL gene. This concordance provides robust validation that the observed effects of this compound are primarily mediated through its on-target inhibition of MGL. For researchers in drug development, this cross-validation is a critical step in confirming the mechanism of action and advancing MGL inhibitors as potential therapeutics for a range of disorders, including metabolic diseases, chronic pain, and neuroinflammatory conditions.
References
- 1. Video: Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache [jove.com]
- 2. media.jax.org [media.jax.org]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mgll Knockout Mouse Resistance to Diet-Induced Dysmetabolism Is Associated with Altered Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoglyceride Lipase Deficiency in Mice Impairs Lipolysis and Attenuates Diet-induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol Lipase Inhibition Protects From Liver Injury in Mouse Models of Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. 2.5. Thermal thresholds: hot-plate test [bio-protocol.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. mmpc.org [mmpc.org]
Safety Operating Guide
Proper Disposal of Mgl-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Mgl-IN-1, a potent and selective irreversible monoacylglycerol lipase (MGL) inhibitor used in research.
While specific disposal instructions are always contingent on the compound's Safety Data Sheet (SDS) and local regulations, this document outlines the core principles and a step-by-step approach to ensure the safe handling and disposal of this compound waste.
Key Chemical Data of this compound
For quick reference, the following table summarizes the available quantitative data for this compound. It is crucial to note that slight variations may exist between suppliers, and the official SDS for the specific product in use should always be consulted for definitive information.
| Property | Value | Source |
| CAS Number | 1881244-28-5 or 2324160-91-8 | [1][2] |
| Molecular Formula | C24H22FN5O4 or C22H24FNO3 | [1][3][4] |
| Molecular Weight | 463.46 g/mol or 369.43 g/mol | [1][3][4] |
| Form | Solid | [1][3] |
| Solubility (25°C) | DMSO 62.5 mg/mL (with ultrasonic) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][5] |
Experimental Protocol: Standard Chemical Waste Disposal Workflow
The following protocol details a generalized, step-by-step methodology for the disposal of this compound and similar research chemicals. This workflow is designed to be adapted to specific laboratory environments and in accordance with institutional and regulatory guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible waste container. Do not mix with other solid chemical wastes unless explicitly permitted by your institution's hazardous waste program.
-
Liquid Waste:
-
Solutions of this compound, such as those dissolved in DMSO, should be collected in a designated, leak-proof, and compatible liquid waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., DMSO), and the approximate concentration.
-
Never mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste.
-
-
Contaminated Materials: Dispose of any materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is clearly marked and located at or near the point of generation.
-
Ensure all waste containers are tightly sealed when not in use.
-
Provide secondary containment for liquid waste containers to prevent spills.
4. Disposal Request and Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or using an online request system.
-
Provide accurate and complete information about the waste, including its chemical composition and quantity.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and strictly adhere to the hazardous waste disposal procedures established by your institution and local regulatory agencies.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mgl-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mgl-IN-1, a potent and selective monoacylglycerol lipase (MGL) inhibitor. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a powerful chemical agent that requires careful handling to prevent accidental exposure and ensure a safe laboratory environment. The following protocols provide step-by-step guidance for its use, from initial handling to final disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling this compound, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably within a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting : When weighing the solid compound, perform the task in a designated area with minimal air currents to avoid dispersal of the powder. Use appropriate tools and seal the container immediately after use.
-
Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is properly labeled with the chemical name, concentration, date, and responsible individual's name.
-
Administration (in vitro/in vivo) : During experimental procedures, handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment according to established laboratory procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, apron) | Remove and dispose of in a designated hazardous waste container immediately after handling the chemical. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain. |
Signaling Pathway of MGL Inhibition
This compound exerts its effects by inhibiting monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. This inhibition leads to the modulation of several downstream signaling pathways. The diagram below illustrates the putative signaling cascade affected by this compound. MGL is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL by this compound leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), influencing various physiological processes. Research suggests that MGL activity can also impact signaling pathways involving ERK1/2, c-Jun, NF-κB, and the NLRP3 inflammasome, which are critical in inflammation and immune responses[1][2].
References
- 1. MGL1 Receptor Plays a Key Role in the Control of T. cruzi Infection by Increasing Macrophage Activation through Modulation of ERK1/2, c-Jun, NF-κB and NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
